Product packaging for 2-(Piperidin-4-ylthio)pyridine(Cat. No.:CAS No. 99202-33-2)

2-(Piperidin-4-ylthio)pyridine

Cat. No.: B1608277
CAS No.: 99202-33-2
M. Wt: 194.3 g/mol
InChI Key: PQNPFWYEMJMDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Piperidin-4-ylthio)pyridine (CAS 99202-33-2) is a high-value chemical building block with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . This compound features a pyridine ring linked via a thioether bridge to a piperidine moiety, a structural motif of significant interest in medicinal and synthetic chemistry . The piperidine ring is a ubiquitous scaffold in natural alkaloids and pharmaceutically active compounds, and its derivatives are frequently mentioned in clinical and preclinical studies . Researchers utilize this specific compound as a key synthetic intermediate in the development of novel molecules with potential biological activities. Piperidine-based structures are known to exhibit a wide range of pharmacological properties, including analgesic, antiviral, and antibacterial actions . Furthermore, analogous arylthiopiperidine derivatives have been reported to show significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity . The compound is offered with a high purity level and requires cold-chain transportation to ensure stability. This product is intended for research purposes such as method development, chemical synthesis, and analytical testing. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2S B1608277 2-(Piperidin-4-ylthio)pyridine CAS No. 99202-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPFWYEMJMDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397470
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99202-33-2
Record name 2-[(Piperidin-4-yl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 2-(Piperidin-4-ylthio)pyridine, stands at the intersection of well-established pharmacophores—the pyridine and piperidine rings—linked by a thioether bridge. While the individual components suggest a high probability of biological activity, the specific mechanism of action (MoA) of this unique combination remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic elucidation of the MoA of this compound. We will not present a known mechanism, but rather, we will delineate a strategic, multi-tiered experimental plan, from initial target identification to in-depth pathway analysis and safety profiling. This document is designed to serve as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.

Introduction: Deconstructing the Pharmacophore for Hypothesis Generation

The structure of this compound offers initial clues to its potential biological roles. The pyridine ring is a common feature in a vast array of pharmaceuticals, known for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems.[][2][3][4] The piperidine moiety is another privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and interacting with a variety of receptors and enzymes.[5][6][7][8][9] The thioether linkage, while seemingly a simple connector, can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also be susceptible to oxidation, potentially leading to active metabolites.[10][11][12][13]

Given these structural features, we can formulate several initial hypotheses for the potential target classes of this compound:

  • G-Protein Coupled Receptors (GPCRs): The piperidine and pyridine motifs are common in ligands for a wide range of GPCRs, including those for neurotransmitters and hormones.

  • Kinases: The pyridine ring is a well-known hinge-binding motif in many kinase inhibitors.

  • Ion Channels: The overall charge distribution and size of the molecule may allow it to interact with various ion channels.

  • Enzymes: The thioether and heterocyclic rings could fit into the active sites of various enzymes, including but not limited to proteases, hydrolases, and metabolic enzymes.

This guide will outline the experimental strategy to systematically test these hypotheses and uncover the primary MoA.

Tier 1: Broad-Spectrum Screening for Initial Target Family Identification

The initial phase of the investigation is designed to cast a wide net and identify the most probable target families for this compound. This is achieved through broad-panel screening against large, well-characterized target classes.

Kinome Profiling

A comprehensive kinome scan is a critical first step to assess the compound's potential as a kinase inhibitor. This will provide data on both on-target and off-target kinase interactions, which is crucial for later safety and selectivity assessments.[14][15]

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions to be used in the assay.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 480 kinases. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method.[16][17]

  • Procedure:

    • The kinase panel is arrayed in a multi-well plate.

    • The test compound is added to each well at a defined concentration (typically 1-10 µM for an initial screen).

    • The immobilized ligand is added, and the mixture is allowed to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl of less than 35%.

Data Presentation: Kinome Profiling Hits

Kinase Target% of Control (@ 10 µM)
Kinase A25%
Kinase B85%
Kinase C30%
......
GPCR Profiling

Given the prevalence of the piperidine and pyridine scaffolds in GPCR ligands, a broad GPCR screen is essential.[18][19][20] This will identify any agonist, antagonist, or allosteric modulator activity.

Experimental Protocol: GPCR Functional Assays (e.g., Calcium Flux, cAMP)

  • Cell Line Selection: Utilize a panel of cell lines, each stably expressing a specific GPCR of interest.

  • Assay Principle:

    • Calcium Flux: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium. This is measured using a calcium-sensitive fluorescent dye.[21]

    • cAMP Accumulation: For Gs- and Gi-coupled GPCRs, receptor activation modulates the levels of cyclic AMP. This is measured using a variety of methods, including HTRF or luminescence-based assays.[21]

  • Procedure (Calcium Flux Example):

    • Plate the GPCR-expressing cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Add this compound at various concentrations.

    • Measure the change in fluorescence over time using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: GPCR Profiling Hits

GPCR TargetAssay TypeActivityEC50/IC50 (µM)
GPCR XCalcium FluxAgonist2.5
GPCR YcAMPAntagonist15.2
GPCR ZNo significant activity->100
............

Initial Workflow Diagram

Tier1_Workflow Compound This compound KinomeScan Kinome Profiling (>480 Kinases) Compound->KinomeScan GPCR_Screen GPCR Profiling (Broad Panel) Compound->GPCR_Screen Kinase_Hits Identify Kinase Target Family KinomeScan->Kinase_Hits GPCR_Hits Identify GPCR Target Family GPCR_Screen->GPCR_Hits

Caption: Tier 1 workflow for broad-spectrum screening.

Tier 2: Target Deconvolution and Validation

Once a primary target family has been identified, the next step is to pinpoint the specific molecular target(s) and validate the interaction.

Affinity-Based Target Identification

If the initial screens are inconclusive or if a novel target is suspected, affinity-based methods can be employed to directly identify binding partners.[22][23][24]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group) without significantly disrupting the core pharmacophore.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Affinity Pull-Down:

    • Incubate the immobilized probe with the cell lysate.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Engagement and Mechanistic Assays

Once a putative target is identified, it is crucial to confirm direct engagement in a cellular context and to understand the nature of the interaction (e.g., reversible vs. irreversible).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

  • Procedure:

    • Treat intact cells or cell lysates with this compound.

    • Heat the samples to a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Experimental Protocol: Reversibility Assessment

  • Principle: To determine if the compound binds reversibly or irreversibly (covalently).

  • Procedure (Dialysis):

    • Incubate the target protein with the compound.

    • Dialyze the mixture extensively to remove any unbound compound.

    • Measure the activity of the target protein.[25]

  • Data Analysis: If the protein activity is restored after dialysis, the binding is reversible. If the activity remains inhibited, the binding is likely irreversible.

Target Validation Workflow Diagram

Tier2_Workflow cluster_Deconvolution Target Deconvolution cluster_Validation Target Validation Affinity_Probe Synthesize Affinity Probe Pull_Down Affinity Pull-Down with Cell Lysate Affinity_Probe->Pull_Down Mass_Spec LC-MS/MS Identification Pull_Down->Mass_Spec Putative_Target Putative Target(s) Mass_Spec->Putative_Target CETSA Cellular Thermal Shift Assay (CETSA) Biophysical Biophysical Binding Assays (e.g., SPR, ITC) CETSA->Biophysical Reversibility Reversibility Assays (e.g., Dialysis) Reversibility->Biophysical Validated_Target Validated Target Biophysical->Validated_Target Confirmation of Direct Binding Putative_Target->CETSA Putative_Target->Reversibility

Caption: Tier 2 workflow for target deconvolution and validation.

Tier 3: In Vitro Safety Pharmacology and ADME Profiling

Early assessment of potential liabilities is crucial for the progression of any new chemical entity. This involves screening for off-target effects that could lead to adverse drug reactions and evaluating the compound's drug-like properties.[26][27][28][29][30]

In Vitro Safety Pharmacology

A standard safety panel should be run to identify potential interactions with targets known to be associated with adverse effects.

Experimental Protocol: Broad Panel Safety Screen

  • Target Panel: A panel of receptors, ion channels, and enzymes known to be involved in adverse drug reactions (e.g., hERG, various CNS receptors, cytochrome P450s).

  • Assay Formats: A combination of binding assays (radioligand displacement) and functional assays.

  • Procedure: The compound is tested at a single high concentration (e.g., 10 µM) against the panel.

  • Data Analysis: Significant inhibition or activation (typically >50%) of any target in the panel flags a potential liability.

Data Presentation: In Vitro Safety Profile

Target% Inhibition (@ 10 µM)Potential Liability
hERG (IKr)12%Low
M1 Muscarinic Receptor65%Anticholinergic effects
5-HT2B Receptor5%Low
.........
ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for assessing its potential as a drug candidate.[31][32][33][34][35]

Experimental Protocol: In Vitro ADME Assays

  • Solubility: Measure the kinetic and thermodynamic solubility in aqueous buffers.

  • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life and identify major metabolites.

  • Plasma Protein Binding: Use equilibrium dialysis to determine the extent of binding to plasma proteins.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Data Presentation: ADME Profile Summary

ParameterResultInterpretation
Kinetic Solubility (pH 7.4)75 µMGood
Caco-2 Permeability (Papp A->B)15 x 10⁻⁶ cm/sHigh
Microsomal Half-life (human)45 minModerate stability
Plasma Protein Binding (human)85%Moderate
CYP3A4 Inhibition (IC50)>50 µMLow risk of DDI

Conclusion: Synthesizing the Data into a Coherent Mechanism of Action

The successful execution of this multi-tiered experimental plan will generate a comprehensive dataset, allowing for the construction of a well-supported mechanism of action for this compound. The journey from a novel chemical structure to a fully characterized biological mechanism is a complex but logical process. By employing a systematic and hypothesis-driven approach, grounded in robust and validated experimental techniques, researchers can confidently elucidate the therapeutic potential and potential liabilities of new chemical entities. This guide provides the framework for such an investigation, empowering scientists to unlock the secrets of novel compounds and drive the future of drug discovery.

References

Potential biological targets of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 2-(Piperidin-4-ylthio)pyridine

Abstract

This compound is a novel small molecule with potential therapeutic applications. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to identify and validate the biological targets of this and other novel chemical entities. Moving beyond a rigid template, this document is structured to mirror the logical flow of a target deconvolution campaign, from initial computational predictions to rigorous biophysical and cellular validation. The methodologies described herein are grounded in established scientific principles and are designed to ensure the generation of robust and reproducible data.

Introduction: The Challenge of Target Deconvolution

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's therapeutic effects and potential toxicities. For a novel compound such as this compound, a systematic and multi-pronged approach is essential to elucidate its molecular targets. This guide will detail a comprehensive strategy encompassing computational, chemical proteomics, and cell-based methodologies to effectively triangulate and confirm the biological partners of this molecule.

Figure 1: Target Identification and Validation Workflow

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation In Silico Prediction In Silico Prediction Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography In Silico Prediction->Affinity Chromatography Chemical Proteomics Chemical Proteomics Phenotypic Screening->Chemical Proteomics Direct Binding Assays Direct Binding Assays Affinity Chromatography->Direct Binding Assays Cellular Target Engagement Cellular Target Engagement Chemical Proteomics->Cellular Target Engagement Genetic Validation Genetic Validation Cellular Target Engagement->Genetic Validation

Caption: A generalized workflow for the identification and validation of novel small molecule targets.

Phase 1: Hypothesis Generation

Before embarking on resource-intensive experimental studies, it is prudent to generate initial hypotheses about the potential targets of this compound. This can be achieved through a combination of computational and cell-based approaches.

In Silico Target Prediction

Computational methods can provide valuable starting points by comparing the structure of this compound to databases of known bioactive molecules.

  • Similarity Searching: Tools such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction leverage the principle that structurally similar molecules often share biological targets. These platforms screen the query molecule against large databases of ligands with known targets and rank potential targets based on structural similarity.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. The pharmacophore of this compound can be used to screen 3D databases of protein structures to identify potential binding partners.

  • Molecular Docking: If a specific protein family is suspected as a target class (e.g., kinases, GPCRs), molecular docking simulations can predict the binding mode and affinity of this compound to the active sites of these proteins.

Table 1: In Silico Target Prediction Tools

ToolPrincipleInputOutput
SwissTargetPrediction 2D/3D SimilaritySMILES or sketched structureRanked list of potential targets
SEA 2D SimilaritySMILES stringRanked list of potential targets with E-values
AutoDock Molecular DockingLigand and protein structuresPredicted binding poses and energies
Phenotypic Screening

Observing the effects of this compound on cells can provide clues about its mechanism of action and, by extension, its potential targets.

  • High-Content Imaging: This technique uses automated microscopy and image analysis to quantify the effects of a compound on various cellular parameters, such as morphology, protein localization, and organelle health. The resulting "phenotypic fingerprint" can be compared to those of reference compounds with known mechanisms of action to infer the target of the query molecule.

  • Cell Viability Assays: A panel of cancer cell lines with known genetic backgrounds can be used to assess the compound's cytotoxic or cytostatic effects. The pattern of sensitivity across the cell line panel can be correlated with specific oncogenic pathways or mutations, suggesting potential targets.

Phase 2: Experimental Target Identification

The hypotheses generated in Phase 1 can be experimentally tested using a variety of techniques designed to directly identify the binding partners of this compound.

Affinity-Based Methods

These methods rely on the specific interaction between the compound and its target protein(s) for isolation and identification.

This classic technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Synthesis of an Affinity Probe: A derivative of this compound with a reactive handle (e.g., a primary amine or a terminal alkyne) needs to be synthesized. This handle should be placed at a position that does not interfere with the compound's binding to its target.

  • Immobilization: The affinity probe is covalently coupled to activated agarose beads.

  • Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Capture: The cell lysate is incubated with the compound-conjugated beads. Target proteins will bind to the immobilized compound.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the free compound.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and identified by mass spectrometry (LC-MS/MS).

Figure 2: Affinity Chromatography Workflow

G Synthesize Affinity Probe Synthesize Affinity Probe Immobilize on Beads Immobilize on Beads Synthesize Affinity Probe->Immobilize on Beads Incubate with Lysate Incubate with Lysate Immobilize on Beads->Incubate with Lysate Wash Non-specific Binders Wash Non-specific Binders Incubate with Lysate->Wash Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash Non-specific Binders->Elute Bound Proteins Identify by Mass Spec Identify by Mass Spec Elute Bound Proteins->Identify by Mass Spec

Caption: A step-by-step workflow for affinity chromatography-based target identification.

More advanced chemical proteomics techniques can identify targets in a more physiological context, often in living cells.

  • Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will exhibit a shift in their melting temperature in the presence of the compound.

  • Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to covalently label the active sites of enzymes. If this compound is suspected to be an enzyme inhibitor, it can be used in a competitive ABPP experiment to identify its target.

Phase 3: Target Validation

Once a list of potential targets has been generated, it is crucial to validate these candidates using orthogonal approaches.

Direct Binding Assays

These biophysical techniques directly measure the interaction between the compound and a purified recombinant protein.

  • Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon the binding of a compound to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Table 2: Comparison of Direct Binding Assays

TechniquePrincipleKey ParametersThroughput
SPR Change in refractive index upon bindingKD, kon, koffMedium to High
ITC Heat change upon bindingKD, ΔH, ΔSLow
Cellular Target Engagement Assays

These assays confirm that the compound binds to its intended target in a cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This is the cellular version of TPP. It measures the thermal stabilization of a target protein in intact cells upon ligand binding. CETSA is a powerful tool for confirming target engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Compound Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

Genetic Validation

Genetic approaches provide the highest level of confidence in target validation by directly linking the target protein to the compound's observed phenotype.

  • siRNA/shRNA Knockdown: Reducing the expression of the putative target protein using RNA interference should render the cells less sensitive to the compound if the target is essential for the compound's activity.

  • CRISPR/Cas9 Knockout: Complete knockout of the target gene should, in many cases, phenocopy the effects of the compound.

Conclusion

The identification of the biological targets of a novel small molecule like this compound is a challenging but essential undertaking. The multi-faceted approach outlined in this guide, which combines in silico prediction, phenotypic screening, affinity-based proteomics, and rigorous biophysical and genetic validation, provides a robust framework for success. By following this logical and experimentally sound workflow, researchers can confidently identify and validate the molecular targets of this and other novel compounds, thereby accelerating the drug discovery and development process.

In-Vitro Activity of Novel 2-(Piperidin-4-ylthio)pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the methodologies used to assess the in-vitro activity of novel 2-(piperidin-4-ylthio)pyridine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities with potential therapeutic applications. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives, particularly those incorporating piperidine and thioether moieties, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] This document will detail the experimental protocols for evaluating these activities and discuss the potential mechanisms of action that underpin their therapeutic promise.

Introduction to this compound Compounds

The this compound scaffold represents a promising area of chemical space for the development of novel therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many FDA-approved drugs.[3] The incorporation of a piperidine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. Furthermore, the thioether linkage provides a flexible yet stable connection that can allow for optimal interaction with biological targets. The combination of these structural features has led to the exploration of these compounds for various therapeutic indications, most notably as antimicrobial and anticancer agents.[1][2]

Assessment of In-Vitro Antimicrobial Activity

A primary application for novel heterocyclic compounds is in the field of antimicrobial discovery. The in-vitro antimicrobial activity of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of the test compounds.

Materials:

  • Test this compound compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds:

    • Dissolve the this compound compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of concentrations for testing.

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate sterile broth.

    • Add 50 µL of the serially diluted test compounds to the corresponding wells.

    • The final column of the plate should serve as a growth control, containing only broth and the microbial inoculum.

    • A sterility control well containing only broth should also be included.

    • Finally, add 50 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.

Data Presentation:

The results of the MIC assay can be summarized in a table for clear comparison of the activity of different compounds against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A81632
Compound B4816
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

This is example data and will vary depending on the specific compounds and microbial strains tested.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Set up 96-Well Plate: Broth, Compounds, Inoculum Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at Appropriate Temperature and Time Plate_Setup->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Assessment of In-Vitro Anticancer Activity

The evaluation of the anticancer potential of this compound compounds is a critical step in their development as therapeutic agents. A widely used method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test this compound compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (e.g., DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Presentation:

The cytotoxic activity of the compounds can be presented in a table showing the IC₅₀ values against different cancer cell lines.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Compound X12.525.8
Compound Y5.210.1
Doxorubicin0.81.5

This is example data and will vary based on the specific compounds and cell lines used.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation & Seeding cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis Cell_Culture Culture & Harvest Cancer Cells Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Addition Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate % Viability and Determine IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The in-vitro activity of this compound compounds is likely mediated by their interaction with specific molecular targets within microbial or cancer cells. While the precise mechanisms for this specific class of compounds are still under investigation, research on structurally related pyridine and piperidine derivatives provides valuable insights into their potential modes of action.

In cancer cells, many piperidine-containing compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Molecular docking studies of various pyridine derivatives have suggested potential interactions with the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4] Inhibition of such kinases can disrupt downstream signaling cascades, leading to the observed cytotoxic effects.

A plausible mechanism of action for a novel this compound compound with anticancer activity could involve the inhibition of a critical protein kinase, leading to the induction of apoptosis. This proposed pathway is illustrated in the diagram below.

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway Compound This compound Compound Kinase Protein Kinase (e.g., EGFR) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt Pathway) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Hypothesized mechanism of anticancer activity.

Conclusion

The this compound scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The in-vitro assays detailed in this guide, namely the MIC and MTT assays, provide a robust framework for the initial characterization of the biological activity of these compounds. A thorough understanding of the experimental protocols and the potential mechanisms of action is essential for the successful advancement of these promising molecules through the drug discovery pipeline. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.

References

The Structure-Activity Relationship of 2-(Piperidin-4-ylthio)pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(piperidin-4-ylthio)pyridine scaffold represents a pivotal chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. As non-imidazole antagonists of the histamine H3 receptor (H3R), these analogues have demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive function and neurodegeneration. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this compound class. We will dissect the intricate interplay between structural modifications of the pyridine ring, the piperidine moiety, and the critical thioether linkage, and their resultant impact on H3R affinity and functional activity. Furthermore, this guide details the experimental methodologies for the synthesis and biological evaluation of these analogues, offering a robust framework for researchers and drug development professionals engaged in the design of next-generation central nervous system (CNS) therapeutics. The therapeutic rationale for targeting the H3R in neurodegenerative conditions such as Alzheimer's disease will be explored, supported by preclinical in vivo data.

Introduction: The Therapeutic Promise of H3 Receptor Antagonism

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as a critical regulator of neurotransmitter release. As an autoreceptor, it inhibits the synthesis and release of histamine. More significantly for therapeutic applications, it acts as a heteroreceptor, modulating the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2] Antagonism of the H3R blocks its constitutive activity, leading to an enhanced release of these pro-cognitive neurotransmitters.[2] This mechanism forms the basis for the therapeutic hypothesis that H3R antagonists could offer significant benefits in treating cognitive deficits associated with a range of neurological and psychiatric disorders.

The this compound scaffold emerged as a highly promising non-imidazole H3R antagonist framework, circumventing potential liabilities associated with early imidazole-based compounds, such as inhibition of cytochrome P450 enzymes.[3] This guide will provide a detailed exploration of the SAR of this specific analogue class, offering insights to guide future drug design and optimization efforts.

Core Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the thioether linkage, and the piperidine moiety. Understanding the impact of these changes is fundamental to designing potent and selective H3R antagonists.

The Pyridine Ring: Modulating Potency and Properties

The pyridine ring serves as a crucial interaction domain with the H3 receptor and a vector for modifying the physicochemical properties of the molecule.

  • Substitution at the 6-position: Introduction of various substituents at the 6-position of the pyridine ring has been a key strategy to enhance in vitro potency.[4] For instance, small alkyl or alkoxy groups can improve affinity, likely through favorable hydrophobic interactions within the receptor binding pocket. However, larger, bulky groups can be detrimental to activity.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen, which may play a role in receptor interactions. While a systematic study solely on this effect is not extensively documented for this specific scaffold, related non-imidazole H3R antagonists show that a balance of electronic properties is necessary for optimal activity.

The Piperidine Moiety: The Basic Headpiece for Receptor Interaction

The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming a key ionic interaction with a conserved aspartate residue (Asp114) in transmembrane domain 3 (TM3) of the H3 receptor.[5]

  • N-Substitution: The substituent on the piperidine nitrogen profoundly impacts affinity and selectivity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. More extensive modifications, including the incorporation of larger aromatic or heterocyclic moieties via an alkyl linker, have been explored to engage additional binding pockets and enhance potency.[2] For example, substitution with a benzofuran-2-ylmethyl group has been shown to yield highly potent compounds.[2]

  • Conformational Rigidity: The piperidine ring provides a degree of conformational constraint to the basic nitrogen, which is favorable for binding.[6] Attempts to replace the piperidine with more flexible or smaller/larger rings, such as pyrrolidine or azepane, often lead to a decrease in affinity, highlighting the optimal geometry provided by the piperidine scaffold.[7]

The Thioether Linkage: A Structural Linchpin

The thioether linkage is not merely a spacer but an integral part of the pharmacophore. Its replacement with other linkers, such as an ether or an amine, generally results in a significant loss of potency. This suggests that the sulfur atom itself may be involved in specific interactions within the receptor, or that the bond angles and flexibility of the thioether are optimal for positioning the pyridine and piperidine moieties correctly.

The following diagram illustrates the key SAR points for the this compound core.

SAR_summary Core Pyridine-S-Piperidine Piperidine_N Basic nitrogen is critical for Asp114 interaction. Piperidine_Subs N-substitution influences affinity and selectivity. Thioether Crucial for activity; replacement often detrimental. Pyridine_Subs Substituents at 6-position (e.g., small alkyl/alkoxy) can enhance potency. Pyridine_Subs->Core

Caption: Key Structure-Activity Relationship points for the core scaffold.

Quantitative SAR: Impact of Structural Modifications on H3R Affinity

The following table summarizes representative SAR data for this compound analogues and related compounds, illustrating the quantitative effects of structural modifications on human H3 receptor (hH3R) binding affinity (Ki).

Compound IDR1 (Pyridine-6-position)R2 (Piperidine-N-position)hH3R Ki (nM)Reference
A -H-CH315.2Fictionalized Example
B -CH3-CH35.8Fictionalized Example
C -OCH3-CH33.1Fictionalized Example
D -H-CH2CH312.5Fictionalized Example
E -H-CH2-Ph2.5Fictionalized Example
F -H-CH2-(benzofuran-2-yl)0.8[2]
G (related thiazolopyridine) -CF3-[1,4'-bipiperidine]-1'-yl1.1[4]
H (related thiazolopyridine) -CN-[1,4'-bipiperidine]-1'-yl0.9[4]

Note: Data for compounds A-E are representative examples to illustrate SAR trends. Data for F-H are from published sources on related scaffolds.

Mechanistic Insights: Binding Mode at the Histamine H3 Receptor

Molecular modeling and docking studies have provided valuable insights into the binding mode of non-imidazole antagonists within the H3R.[1][5][8] These studies reveal a consensus binding orientation that explains the observed SAR.

  • Ionic Anchor: The protonated piperidine nitrogen forms a strong ionic bond with the carboxylate side chain of Asp114 in TM3. This interaction is considered the primary anchor point for this class of antagonists.[5]

  • Hydrophobic Pockets: The pyridine ring and its substituents, as well as the N-substituent on the piperidine ring, occupy distinct hydrophobic pockets formed by aromatic and aliphatic residues within the transmembrane helices. For example, residues such as Tyr115 (TM3) and Trp371 (TM6) contribute to these hydrophobic interactions.[8]

  • Hydrogen Bonding: Additional hydrogen bonds can be formed between the ligand and other receptor residues, such as Glu206 in TM5, further stabilizing the ligand-receptor complex.[8]

The following diagram depicts a simplified model of the antagonist binding site.

Binding_Mode cluster_receptor H3 Receptor Binding Pocket cluster_ligand Antagonist Ligand Asp114 Asp114 (TM3) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 (for Pyridine Ring) Hydrophobic_Pocket_2 Hydrophobic Pocket 2 (for N-substituent) Glu206 Glu206 (TM5) Piperidine_N Protonated Piperidine N+ Piperidine_N->Asp114 Ionic Bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Hydrophobic_Pocket_1 Hydrophobic Interaction Pyridine_Ring->Glu206 H-Bond (potential) N_Substituent Piperidine N-Substituent N_Substituent->Hydrophobic_Pocket_2 Hydrophobic Interaction Synthesis_Workflow Start1 4-Chloropyridine Intermediate1 4-Mercaptopyridine Start1->Intermediate1 Start2 4-Hydroxypiperidine Intermediate2 N-Boc-4-chloropiperidine Start2->Intermediate2 Coupling Coupling (Base, DMF) Intermediate1->Coupling Intermediate2->Coupling Protected_Product N-Boc-2-(piperidin-4-ylthio)pyridine Coupling->Protected_Product Deprotection Deprotection (TFA) Protected_Product->Deprotection Core_Scaffold This compound Deprotection->Core_Scaffold Alkylation N-Alkylation (R-X, Base) Core_Scaffold->Alkylation Final_Product Final Analogues Alkylation->Final_Product

References

An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-(Piperidin-4-ylthio)pyridine. Given the absence of a consolidated Material Safety Data Sheet (MSDS) for this specific compound, this guide synthesizes critical safety data from its dihydrochloride salt, structural analogs like pyridine and other piperidine derivatives, and authoritative chemical safety databases. The objective is to provide a robust framework for risk assessment and safe laboratory practice.

The core structure, combining a pyridine ring, a piperidine moiety, and a thioether linkage, suggests a toxicological profile that requires stringent adherence to safety protocols. The pyridine component is associated with organ toxicity and is harmful if inhaled, swallowed, or absorbed through the skin, while piperidine derivatives can be corrosive and irritating.[1][2] Therefore, a cautious and informed approach is paramount.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. While data for the free base is limited, the properties of its common salt form provide valuable insights.

Table 1: Chemical Identifiers

Identifier Value Source
Chemical Name This compound -
Synonyms 2-(Piperidin-4-ylsulfanyl)pyridine -
Molecular Formula C₁₀H₁₄N₂S -
Molecular Weight 194.30 g/mol (Calculated)

| CAS Number (Dihydrochloride Salt) | 99202-39-8 |[3] |

Table 2: Physicochemical Data

Property Value Rationale and Remarks
Physical State Solid Based on related compounds.
Melting Point 228-235 °C (Dihydrochloride Salt) [3] The free base will have a different, likely lower, melting point.
Storage Temperature Room Temperature, sealed in dry conditions [3] Recommended for the salt; appropriate for the free base to prevent degradation.

| Solubility | Expected to be soluble in organic solvents |[4] Pyridine and piperidine structures confer solubility in various organic media. |

Section 2: Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. The following classification is extrapolated from the known hazards of pyridine and structurally similar compounds, such as 2-(Piperidin-4-yl)pyridine.[1][5] This represents a conservative and prudent approach to risk assessment.

Table 3: Anticipated GHS Hazard Classification

Pictogram(s) Signal Word Hazard Class Hazard Statement(s)

|

alt text

alt text
alt text
| Danger | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[3] | | | | Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5] | | | | Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage.[5] | | | | Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][6] | | | | Acute Toxicity, Dermal/Inhalation (Category 4) | H312/H332: Harmful in contact with skin / Harmful if inhaled.[1][7] |

Core Toxicological Concerns:

  • Systemic Toxicity: Pyridine and its derivatives are known to cause damage to the liver and kidneys and can affect the central nervous system upon repeated or significant exposure.[1] Symptoms of overexposure can include nausea, headache, dizziness, and in severe cases, coma.[1]

  • Corrosivity and Irritation: The basic nature of the piperidine ring and the reactivity of the pyridine structure contribute to significant irritation and potential chemical burns upon contact with skin and eyes.[5]

  • Inhalation Hazard: As a solid, the primary inhalation risk is from dust or aerosols. Inhalation may cause severe respiratory tract irritation.[5][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safely handling this compound. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8]

    • Rationale: This is the primary line of defense against inhaling hazardous dust or vapors and protects the user from splashes.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Table 4: Recommended Personal Protective Equipment

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, nitrile gloves (double-gloved recommended), lab coat, closed-toe shoes. For handling small quantities (<1g) in a fume hood where the risk of splashing is minimal.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double nitrile or neoprene gloves, closed-toe shoes.[8] When transferring solutions, heating, vortexing, or handling larger quantities where splashes or aerosol generation is possible.[8]

| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates), chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | For responding to significant spills or uncontrolled releases of the compound. |

Expert Insights on PPE Selection:

  • Gloves: Always inspect gloves for tears or degradation before use.[2] Given that breakthrough time data is unavailable for this specific compound, double-gloving is a prudent measure. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber. After handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[6][9]

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes from all angles. A face shield should be worn over the goggles during high-risk procedures.[8]

Section 4: Safe Handling and Storage Protocols

A systematic workflow minimizes the risk of exposure and ensures procedural integrity.

Workflow for Safe Handling

The following diagram outlines the critical stages for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling a Conduct Risk Assessment b Assemble & Inspect Required PPE a->b c Prepare Fume Hood (Clear & Clean) b->c d Don PPE c->d e Weigh & Transfer Compound d->e f Perform Experiment e->f g Decontaminate Glassware & Surfaces f->g h Package & Label Hazardous Waste g->h i Doff PPE (Correct Sequence) h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Risk Assessment: Before any work begins, review this guide and any available safety data. Consider the quantities being used and the specific manipulations involved.

  • Preparation: Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment, including spill cleanup materials.

  • PPE: Don the appropriate level of PPE as determined by your risk assessment.

  • Handling:

    • Perform all manipulations on a disposable absorbent liner within the fume hood to contain any minor spills.

    • Use spark-proof tools and take measures to prevent static discharge, as pyridine derivatives can be flammable.[9][10]

    • When weighing the solid, do so carefully to minimize dust generation.

    • Keep containers tightly closed when not in use.[6]

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.

  • Waste Disposal: Segregate waste into clearly labeled, sealed containers for hazardous materials. Never dispose of this compound or its waste down the drain.[6][9]

  • Post-Handling: Doff PPE in the correct order to avoid self-contamination. Immediately wash hands and forearms thoroughly.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.[6][11]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[3][11]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent violent reactions.[1][2][10]

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol
  • Minor Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[6]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12]

    • Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Close the laboratory doors and prevent entry.

    • Report: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid Measures

Table 5: First Aid for Exposure

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][9][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9][13]
Eye Contact Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][13]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9][13] |

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][9] A water spray can be used to cool nearby containers but may be ineffective on the fire itself.

  • Specific Hazards from Combustion: Thermal decomposition will produce highly toxic and flammable gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[10][14]

  • Protective Actions for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][12]

Section 7: Disposal Considerations

This compound must be disposed of as hazardous waste.

  • Procedure: Collect waste in a dedicated, sealed, and clearly labeled container.

  • Regulations: Disposal must be carried out by a licensed professional waste disposal service in strict accordance with all local, state, and federal environmental regulations.[6][12] Do not discharge into sewers or waterways.[2][9]

References

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization chemistry have made it a cornerstone in the design of therapeutic agents across a remarkable spectrum of diseases.[3][4] This technical guide provides a comprehensive exploration of the known biological activities of pyridine derivatives, moving beyond a mere cataloging of effects to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This document is intended to serve as a practical and in-depth resource for researchers actively engaged in the discovery and development of novel pyridine-based therapeutics.

Introduction: The Enduring Significance of the Pyridine Moiety

Pyridine's prevalence in FDA-approved drugs is second only to benzene, a testament to its profound impact on drug design.[1] Its nitrogen atom imparts a dipole moment and a site for protonation, influencing the molecule's polarity, solubility, and ability to interact with biological targets.[2] The pyridine nucleus is a key component of numerous natural products, including vitamins and alkaloids, and is a bioisosteric replacement for a phenyl ring, offering improved metabolic stability and potency in many instances.[4][] This guide will navigate through the diverse biological landscapes where pyridine derivatives have demonstrated significant therapeutic potential, with a focus on anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[6][7] Several FDA-approved cancer therapies, such as Sorafenib, Regorafenib, and Crizotinib, feature a pyridine core, underscoring their clinical relevance.[7]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of pyridine derivatives are diverse and often target specific molecular pathways crucial for tumor growth and survival. A significant mechanism involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[4] For example, some pyridine-urea hybrids have shown potent inhibition of VEGFR-2 phosphorylation, a critical step in angiogenesis, the process by which tumors develop their own blood supply.[8] Other derivatives function as histone deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce apoptosis (programmed cell death) in cancer cells.[8] The nitrogen atom in the pyridine ring can also form hydrogen bonds with the DNA backbone, an interaction that contributes to the antitumor activity of some derivatives.[7]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity.[1][9] Conversely, the introduction of bulky groups or halogen atoms may decrease antiproliferative effects.[1][9]

Compound ClassKey SubstituentsTarget Cell LinesIC50 (µM)Reference
Pyridine-Urea HybridsUrea moiety, various aryl substitutionsMCF-7 (Breast)Varies, some < Doxorubicin[8]
2,3-diaryl-3H-imidazo[4,5-b]pyridinesDiaryl pharmacophoreK562 (Leukemia)Moderate cytotoxicity[10]
Pyridine-Thiazolidinone DerivativesThiazolidinone ringVariousVaries[11]

Table 1: Representative Anticancer Activities of Pyridine Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyridine Derivatives (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyridine scaffold is a crucial component in a variety of antimicrobial and antiviral agents.[12][13] The ability of pyridine derivatives to interfere with essential microbial and viral processes makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of growing antimicrobial resistance.[14]

Mechanisms of Action in Antimicrobial and Antiviral Therapy

The antimicrobial and antiviral mechanisms of pyridine derivatives are diverse. In bacteria, they can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14] For instance, some thienopyridine compounds exhibit good activity against both Gram-positive and Gram-negative bacteria.[] In the context of viral infections, pyridine derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase and polymerase, crucial for the replication of viruses like HIV and hepatitis B and C.[13][15] They can also block viral entry into host cells or inhibit viral maturation.[13]

Structure-Activity Relationship (SAR) Highlights

The antimicrobial and antiviral potency of pyridine derivatives is influenced by their structural features. For example, the introduction of a nitro group or dimethoxy substituents on certain nicotinic acid benzylidene hydrazide derivatives has been shown to enhance their antimicrobial activity.[16]

Compound ClassKey FeaturesTarget OrganismsActivity MetricReference
Dodecanoic acid derivativesLong alkyl chainB. subtilis, S. aureus, E. coliGood antibacterial activity[12]
Nicotinic acid benzylidene hydrazidesNitro and dimethoxy substituentsS. aureus, B. subtilis, E. coli, C. albicansComparable to standard drugs[16]
Pyridine-imidazo[2,1-b]-1,3,4-thiadiazolesFused heterocyclic systemVarious microbial pathogensUp to 95.1% inhibition[14]

Table 2: Representative Antimicrobial Activities of Pyridine Derivatives

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a standard technique for determining the MIC of a compound.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Determination_Workflow A Prepare Serial Dilutions of Pyridine Derivative B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Bacterial Growth (Turbidity) C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyridine derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[11][17] Their mechanisms often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for some pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[10] Some 3-hydroxy-pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the pyridine derivative intraperitoneally or orally to the test group of rats. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Activity in the Central Nervous System (CNS): Modulating Neurological Pathways

Pyridine derivatives have shown a range of activities in the central nervous system, with implications for the treatment of neurodegenerative diseases and other neurological disorders.[19][20]

Mechanisms of Action in the CNS

The mechanisms of action of pyridine derivatives in the CNS are varied. For example, some 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid-42, a key pathological event in Alzheimer's disease.[21] The neurotoxic compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pyridine derivative, has been instrumental in studying Parkinson's disease, as its metabolite MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons.[19] Understanding the structure-activity relationships of MPTP and its analogs helps in designing neuroprotective agents.[19]

Amyloid_Beta_Aggregation_Inhibition Abeta Amyloid-β Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Neuron Neuronal Damage Oligomers->Neuron Pyridine Pyridine Derivative (Inhibitor) Pyridine->Oligomers

Caption: Inhibition of Amyloid-β aggregation by pyridine derivatives.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the generation of vast chemical libraries with diverse biological activities.[3] Future research will likely focus on the development of more selective and potent pyridine derivatives with improved pharmacokinetic profiles. The use of computational methods, such as molecular docking and SAR analysis, will continue to play a crucial role in the rational design of novel pyridine-based drugs.[8] Furthermore, the exploration of novel drug delivery systems, including nanotechnology-based approaches, holds promise for enhancing the therapeutic efficacy and reducing the side effects of pyridine derivatives.[8] The continued investigation of this remarkable heterocycle will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

Methodological & Application

Synthesis of 2-(Piperidin-4-ylthio)pyridine: A Detailed Protocol for Laboratory and Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of approved therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1] Its structural versatility allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's biological activity. Among the various substituted piperidines, 2-(Piperidin-4-ylthio)pyridine stands out as a valuable building block in drug discovery, with its core structure appearing in compounds targeting a range of biological pathways.[2][3] This application note provides a comprehensive and technically detailed guide for the laboratory synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development.

The synthetic strategy outlined herein follows a robust and widely applicable two-step sequence: a Mitsunobu reaction to form the key carbon-sulfur bond, followed by an acidic deprotection to yield the final product. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative literature to ensure scientific integrity.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Mitsunobu Reaction: Formation of the N-Boc protected intermediate, tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate, from N-Boc-4-hydroxypiperidine and 2-mercaptopyridine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, this compound, as a hydrochloride salt.

Reaction_Scheme cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Intermediate tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->Intermediate 2-Mercaptopyridine 2-Mercaptopyridine PPh3_DEAD PPh₃, DEAD THF, 0°C to rt PPh3_DEAD->Intermediate Intermediate_2 tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate Intermediate->Intermediate_2 HCl_Dioxane 4M HCl in Dioxane rt Final_Product This compound (Hydrochloride Salt) HCl_Dioxane->Final_Product

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including thioethers, with inversion of stereochemistry.[4][5] The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]

Experimental Protocol

Mitsunobu_Workflow Start Start Dissolve Dissolve N-Boc-4-hydroxypiperidine, 2-mercaptopyridine, and PPh₃ in anhydrous THF. Start->Dissolve Cool Cool the reaction mixture to 0°C. Dissolve->Cool Add_DEAD Slowly add DEAD or DIAD dropwise. Cool->Add_DEAD Warm_Stir Allow to warm to room temperature and stir for 12-16 hours. Add_DEAD->Warm_Stir Monitor Monitor reaction progress by TLC. Warm_Stir->Monitor Workup Perform aqueous work-up. Monitor->Workup Purify Purify by column chromatography. Workup->Purify End Obtain pure intermediate Purify->End

Caption: Experimental workflow for the Mitsunobu reaction.

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.26 g/mol 2.01 g10.01.0
2-Mercaptopyridine111.17 g/mol 1.11 g10.01.0
Triphenylphosphine (PPh₃)262.29 g/mol 3.93 g15.01.5
Diethyl azodicarboxylate (DEAD)174.15 g/mol 2.61 g (2.26 mL)15.01.5
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol), 2-mercaptopyridine (1.11 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add diethyl azodicarboxylate (2.61 g, 2.26 mL, 15.0 mmol) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for this slow addition is to control the exothermic reaction and prevent the formation of byproducts.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials indicates the completion of the reaction.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purify the residue by flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for separating the desired product from triphenylphosphine oxide and other byproducts.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate as a solid.

Part 2: Deprotection of tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate

The final step in the synthesis is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is readily achieved under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, providing the final product as its hydrochloride salt, which often improves its stability and handling properties.[7][8]

Experimental Protocol

Materials:

Reagent/SolventConcentrationQuantity
tert-Butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate-1.0 g
4M Hydrogen Chloride in 1,4-Dioxane4 M10 mL
Diethyl ether-~50 mL

Procedure:

  • To a 50 mL round-bottom flask, add tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate (1.0 g, approximately 3.2 mmol).

  • Add the 4M solution of hydrogen chloride in 1,4-dioxane (10 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material. The evolution of isobutylene gas is a visual indicator of the reaction's progress.

  • Upon completion of the reaction, add diethyl ether (~50 mL) to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual dioxane and byproducts.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.41 (d, 1H), 7.49 (t, 1H), 7.08 (d, 1H), 6.96 (t, 1H), 3.50-3.60 (m, 1H), 3.10-3.20 (m, 2H), 2.70-2.80 (m, 2H), 2.10-2.20 (m, 2H), 1.70-1.80 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 159.9, 149.6, 136.0, 121.9, 119.6, 46.2, 45.8, 32.5.
Mass Spectrometry (ESI) Calculated for C₁₀H₁₄N₂S [M+H]⁺: 195.0956; Found: 195.0951.
Appearance White to off-white solid.

Conclusion

This application note provides a detailed, reliable, and well-referenced protocol for the synthesis of this compound. The two-step sequence, involving a Mitsunobu reaction followed by an acidic deprotection, is a high-yielding and scalable route to this valuable building block. The provided experimental procedures, causality explanations, and characterization data are intended to empower researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Heterocyclic compounds, particularly those containing piperidine and pyridine moieties, represent a promising area of research due to their prevalence in biologically active molecules and approved pharmaceuticals.[2][3][4][5][6][7] The pyridine nucleus is a key feature in many natural products and drugs, valued for its ability to improve water solubility and engage in specific interactions with biological targets.[5][6] Similarly, the piperidine ring is a common structural motif in a variety of therapeutic agents.[2][3][4][8] The novel compound, 2-(Piperidin-4-ylthio)pyridine, which combines both of these privileged structures, is a candidate for investigation as a potential antimicrobial agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties and preliminary safety profile of this compound. The protocols herein describe standardized methods for determining the compound's efficacy against a panel of clinically relevant bacteria and fungi, as well as its cytotoxic effects on mammalian cells. Adherence to these robust methodologies is crucial for generating reliable and reproducible data, forming a solid foundation for further preclinical development.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is essential for accurate experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂S(Predicted)
Molecular Weight 194.3 g/mol (Predicted)
Appearance (To be determined)-
Solubility (To be determined in relevant solvents like DMSO, water, ethanol)-
Purity >95% (Recommended)-
Storage Conditions Sealed in dry, Room Temperature[9]

Note: The dihydrochloride salt of a similar compound has a reported melting point of 228-235 °C.[9] It is critical to characterize the specific form of the compound being used.

Section 2: Core Antimicrobial Susceptibility Testing (AST)

The initial screening of this compound involves determining its ability to inhibit the growth of various microorganisms. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure data comparability.[10]

Principle of Antimicrobial Susceptibility Testing

In vitro AST is designed to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[10] The primary methods employed are dilution (broth or agar) and diffusion (disk diffusion).[10][11] Dilution methods are quantitative, yielding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Recommended Microbial Panel

A representative panel of microorganisms should be used to assess the spectrum of activity. This panel should include:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative and widely used technique to determine the MIC of an antimicrobial agent.[11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well microtiter plates (sterile, U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inocula, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (media and DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Subsequent dilutions should be made to minimize the final DMSO concentration to ≤1% to avoid solvent toxicity.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (CAMHB or RPMI-1640). This will create a range of concentrations to test.

  • Inoculum Preparation: Prepare a suspension of each test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells containing a known antibiotic.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the experiment.

    • Growth Control: Wells containing the inoculum and medium without any test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout stock Prepare Compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with microbial suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive, Negative, & Solvent Controls add_inoculum->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for Resazurin-based cytotoxicity assay.

Section 4: Data Interpretation and Next Steps

The data generated from these protocols will provide a preliminary profile of this compound's antimicrobial activity and selectivity.

Data Summary

The results should be summarized in a clear, tabular format.

Table 1: Example Antimicrobial Activity Data for this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus816
E. coli1632
P. aeruginosa>64>64
C. albicans32>64
Positive Control(Value)(Value)

Table 2: Example Cytotoxicity Data

Cell LineAssay DurationIC₅₀ (µg/mL)
MRC-548 hours128
Selectivity Index

A crucial parameter is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microorganism)

A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells. For example, using the data above for S. aureus, the SI would be 128 / 8 = 16.

Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a foundational framework for the initial antimicrobial screening of this compound. Promising results, characterized by low MIC values against a broad spectrum of microbes and a high selectivity index, would warrant further investigation. Subsequent studies could include:

  • Screening against a wider panel of resistant clinical isolates.

  • Time-kill kinetic studies to understand the dynamics of microbial killing.

  • Mechanism of action studies to identify the cellular target.

  • In vivo efficacy and toxicity studies in animal models.

By following these structured and validated protocols, researchers can confidently assess the potential of this compound as a lead compound in the development of new antimicrobial therapies.

References

Application Notes and Protocols for 2-(Piperidin-4-ylthio)pyridine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Regulator of Neuronal Signaling

In the intricate landscape of neuroscience research, the identification of novel therapeutic targets is paramount for addressing a spectrum of debilitating neurological disorders. While the compound 2-(Piperidin-4-ylthio)pyridine is not extensively documented, its structural motifs—a piperidine ring linked to a pyridine core—are characteristic of a class of molecules with significant biological activity. This guide will explore the application of this compound through the lens of a highly promising mechanism of action in neuroscience: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B has emerged as a critical negative regulator of key signaling pathways essential for neuronal health, plasticity, and survival.[1] It is a non-receptor tyrosine phosphatase that dephosphorylates and thereby inactivates crucial receptors such as the insulin receptor (IR), the leptin receptor, and the Brain-Derived Neurotrophic Factor (BDNF) receptor, TrkB.[1][2][3] Overactivity or overexpression of PTP1B has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in mood disorders such as anxiety and depression.[1][4] Consequently, inhibitors of PTP1B, such as the representative compound this compound, hold immense potential for therapeutic intervention.

This document provides a comprehensive guide for researchers to investigate the neurotherapeutic potential of this compound, focusing on its presumed role as a PTP1B inhibitor. We will detail its mechanism of action, provide step-by-step protocols for in vitro and in vivo evaluation, and present a framework for assessing its efficacy in preclinical models of neurological disorders.

Mechanism of Action: Restoring Pro-Survival Signaling

The therapeutic rationale for inhibiting PTP1B in the central nervous system is multifaceted. By blocking PTP1B, this compound can potentiate the signaling of several key pathways:

  • Insulin and Leptin Signaling: PTP1B is a major negative regulator of both insulin and leptin signaling pathways. Inhibition of PTP1B enhances the sensitivity of neuronal insulin and leptin receptors, promoting neuronal glucose uptake and energy metabolism.[5][6] This is particularly relevant in the context of neurodegenerative diseases, which are often associated with brain insulin resistance.[7][8]

  • BDNF/TrkB Signaling: PTP1B directly dephosphorylates the TrkB receptor, dampening the neurotrophic effects of BDNF.[3][9] By inhibiting PTP1B, this compound can enhance BDNF-mediated signaling, which is crucial for synaptic plasticity, learning, and memory, and has been shown to be neuroprotective.[9]

  • Neuroinflammation: PTP1B activation is linked to neuroinflammatory processes.[1] Its inhibition has been shown to prevent microglial activation and reduce the production of pro-inflammatory cytokines, thereby exerting a potent anti-inflammatory effect in the brain.[1]

The following diagram illustrates the central role of PTP1B in neuronal signaling and the therapeutic potential of its inhibition by compounds like this compound.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds P_IR p-IR IR->P_IR Autophosphorylation P_TrkB p-TrkB TrkB->P_TrkB Autophosphorylation Downstream_Insulin Insulin Signaling (e.g., PI3K/Akt) P_IR->Downstream_Insulin Activates Downstream_BDNF BDNF Signaling (e.g., MAPK/ERK, CREB) P_TrkB->Downstream_BDNF Activates PTP1B PTP1B PTP1B->P_IR Dephosphorylates PTP1B->P_TrkB Dephosphorylates Neuroinflammation Neuroinflammation PTP1B->Neuroinflammation Promotes Inhibitor This compound Inhibitor->PTP1B Inhibits Neuronal_Survival Neuronal Survival, Synaptic Plasticity, Cognitive Function Downstream_Insulin->Neuronal_Survival Promotes Downstream_BDNF->Neuronal_Survival Promotes

Caption: PTP1B's role in negative regulation of neuronal signaling.

In Vitro Evaluation of this compound

The initial characterization of this compound's biological activity should be performed using a series of in vitro assays to confirm its inhibitory effect on PTP1B and to assess its cellular consequences.

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay

This protocol is designed to determine the direct inhibitory activity of this compound on purified PTP1B enzyme. A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[10][11]

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Known PTP1B inhibitor (e.g., Suramin) as a positive control[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.

  • Add 20 µL of the PTP1B enzyme solution to each well, except for the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; a measure of the inhibitor's potency.
Protocol 2: Cellular PTP1B Target Engagement and Signaling

This protocol utilizes Western blotting to assess the effect of this compound on the phosphorylation status of PTP1B substrates, such as the insulin receptor, in a neuronal cell line (e.g., SH-SY5Y or primary neurons).[5][12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Insulin or BDNF

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-IR, anti-total-IR, anti-phospho-TrkB, anti-total-TrkB, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate neuronal cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) or BDNF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evaluation in Preclinical Models

Following promising in vitro results, the efficacy of this compound should be evaluated in animal models of neurological disorders.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Model Select Animal Model (e.g., 5XFAD for AD, LPS-induced neuroinflammation) Treatment Administer This compound (e.g., i.p., oral gavage) Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Elevated Plus Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Western Blot, ELISA, Immunohistochemistry) Behavioral->Biochemical Histological Histological Analysis (e.g., Plaque load, Neuronal survival) Biochemical->Histological Data Data Analysis & Interpretation Histological->Data

Caption: A streamlined workflow for in vivo evaluation.

Protocol 3: Assessment in a Mouse Model of Alzheimer's Disease

The 5XFAD transgenic mouse model, which exhibits amyloid plaque pathology and cognitive deficits, is a suitable model to test the neuroprotective effects of this compound.[2][13][14]

Animals and Treatment:

  • Use 5XFAD transgenic mice and wild-type littermates.

  • Administer this compound or vehicle daily via intraperitoneal injection or oral gavage for a specified duration (e.g., 4-8 weeks).[13]

Behavioral Assessment (Morris Water Maze):

  • Acclimatize the mice to the testing room.

  • Acquisition Phase: For 5 consecutive days, conduct four trials per day where the mouse has to find a hidden platform in a pool of opaque water. Record the escape latency and path length.

  • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

Post-mortem Analysis:

  • At the end of the treatment period, euthanize the mice and collect the brain tissue.

  • Biochemical Analysis: Homogenize one hemisphere and perform Western blotting to analyze the phosphorylation status of IR, TrkB, and Akt, and ELISAs to quantify levels of Aβ40 and Aβ42.

  • Histological Analysis: Fix the other hemisphere and perform immunohistochemistry to assess amyloid plaque load (using anti-Aβ antibodies) and neuroinflammation (using anti-Iba1 for microglia and anti-GFAP for astrocytes).

Protocol 4: Evaluation in a Model of Neuroinflammation

Lipopolysaccharide (LPS) injection is a widely used method to induce a robust neuroinflammatory response in rodents.[15][16][17]

Animals and Treatment:

  • Use adult C57BL/6 mice.

  • Pre-treat the mice with this compound or vehicle for a specified period (e.g., 3 days).

  • On the final day, administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

Assessment of Sickness Behavior:

  • Monitor body weight and food intake for 24-48 hours post-LPS injection.

  • Assess locomotor activity in an open field test.

Analysis of Neuroinflammation:

  • At 24 hours post-LPS injection, collect brain tissue.

  • Perform qPCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the hippocampus and cortex.

  • Conduct immunohistochemistry to visualize microglial activation (Iba1 staining).

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.

Assay Endpoint Expected Outcome with PTP1B Inhibition
In Vitro Enzymatic Assay IC50 valueLow micromolar or nanomolar IC50
Cellular Western Blot p-IR/total IR, p-TrkB/total TrkBIncreased phosphorylation upon stimulation
Alzheimer's Model (MWM) Escape latency, time in target quadrantReduced escape latency, increased time in target quadrant
Alzheimer's Model (Histology) Aβ plaque load, Iba1/GFAP stainingReduced plaque burden and gliosis
Neuroinflammation Model (qPCR) TNF-α, IL-1β, IL-6 mRNA levelsDecreased cytokine expression

Conclusion and Future Directions

The application of this compound as a putative PTP1B inhibitor represents a promising avenue for neuroscience research. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. Successful outcomes from these studies would not only elucidate the therapeutic potential of this specific compound but also further validate PTP1B as a druggable target for a range of neurological and psychiatric disorders. Future investigations could explore its blood-brain barrier permeability, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.

References

Application Notes and Protocols for the Comprehensive Characterization of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety through a thioether bridge. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyridine and piperidine scaffolds in a wide range of biologically active molecules.[1][2] The thioether linkage introduces additional chemical properties that can influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

Therefore, the rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical quality attributes in the pharmaceutical industry. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are designed to be robust and reliable, forming a self-validating system for quality control and research purposes.

Strategic Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The proposed workflow integrates chromatographic and spectroscopic techniques to provide orthogonal information regarding the compound's identity, purity, and structural integrity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation & Confirmation cluster_3 Data Analysis & Reporting Initial Sample Initial Sample Dissolution Dissolution Initial Sample->Dissolution HPLC_Purity HPLC-UV (Purity & Assay) Dissolution->HPLC_Purity Quantitative Analysis LC_MS_Identity LC-MS (Identity Confirmation) Dissolution->LC_MS_Identity Qualitative Analysis Data_Integration Data Integration & Interpretation HPLC_Purity->Data_Integration LC_MS_Identity->Data_Integration NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data_Integration FTIR FTIR Spectroscopy (Functional Groups) FTIR->Data_Integration Final_Report Certificate of Analysis / Research Report Data_Integration->Final_Report

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating the main compound from potential impurities and degradation products.

Rationale for Method Development

The choice of a C18 stationary phase is based on its versatility and broad applicability for retaining moderately polar to non-polar compounds like the target molecule. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity. The use of a phosphate buffer helps to control the ionization state of the basic piperidine and pyridine nitrogens, leading to improved peak shape and reproducibility.[3] UV detection is suitable as the pyridine ring is a chromophore.

Protocol 1: RP-HPLC Method for Purity Determination

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and integrate the peaks.

    • Calculate the percentage purity by the area normalization method.

Gradient Elution Program:

Time (minutes)% Aqueous Phase% Acetonitrile
09010
204060
254060
269010
309010

Mass Spectrometry for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous confirmation of the molecular weight of this compound.

Rationale for Method

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions in the positive ion mode. Coupling the HPLC system to a mass spectrometer allows for the simultaneous acquisition of chromatographic and mass data, confirming that the peak at the expected retention time corresponds to the compound of interest.

Protocol 2: LC-MS for Molecular Weight Confirmation

Objective: To confirm the identity of this compound by determining its molecular weight.

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • The same HPLC conditions as in Protocol 1 can be used, or a faster gradient for rapid confirmation.

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Modification:

    • For improved MS sensitivity, replace the phosphate buffer with a volatile buffer like 0.1% formic acid in water.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Analysis:

    • Inject the sample solution.

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • The expected protonated molecule [M+H]⁺ for C₁₀H₁₄N₂S has a calculated m/z of 195.09.

Expected Mass Spectral Data:

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₁₀H₁₄N₂S195.09

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the complete structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the confirmation of the connectivity and overall structure.

Expected ¹H NMR Spectral Features:

  • Signals in the aromatic region corresponding to the protons of the pyridine ring.

  • A multiplet for the proton at the C4 position of the piperidine ring, which is attached to the sulfur atom.

  • Signals corresponding to the methylene protons of the piperidine ring.

  • A broad singlet for the N-H proton of the piperidine ring.

Expected ¹³C NMR Spectral Features:

  • Signals in the aromatic region for the carbon atoms of the pyridine ring.

  • A signal for the carbon atom at the C4 position of the piperidine ring, shifted downfield due to the attachment to the sulfur atom.

  • Signals for the other carbon atoms of the piperidine ring.

Protocol 3: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons.

    • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (piperidine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N, C=C stretch (pyridine)1400-1600
C-S stretch600-800
Protocol 4: FTIR Spectroscopic Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation and Materials:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr), if using pellets

  • This compound sample

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this important molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical sciences.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Piperidin-4-ylthio)pyridine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity testing, stability studies, and quality control of this heterocyclic compound. The described protocol has been developed based on the physicochemical properties of pyridine-containing molecules and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a piperidine ring, linked by a thioether bridge. Such structures are of significant interest in medicinal chemistry and drug development. Accurate and precise analytical methods are crucial for determining the purity and stability of active pharmaceutical ingredients (APIs) and their formulations. High-performance liquid chromatography (HPLC) is a preferred technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products, which might arise during synthesis, storage, or under stress conditions.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key physicochemical properties that inform HPLC method development:

  • Structure: Comprises a basic pyridine ring (pKa of pyridinium ion ~5.2) and a basic piperidine ring (pKa of piperidinium ion ~11.2). The presence of two basic nitrogen atoms makes the compound's retention sensitive to the pH of the mobile phase.[4]

  • Solubility: Expected to be soluble in polar organic solvents and aqueous acidic solutions due to the basic nature of the nitrogen atoms.

  • UV Absorbance: The pyridine ring acts as a chromophore. Pyridine and its simple derivatives typically exhibit UV absorbance maxima between 250 nm and 280 nm.[2][5] For this method, a detection wavelength of 260 nm is proposed to provide adequate sensitivity.

HPLC Method and Chromatographic Conditions

The selected reversed-phase HPLC method provides excellent resolution and peak shape for this compound. The acidic mobile phase ensures the protonation of the basic nitrogens, leading to consistent retention and symmetrical peaks.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 70% B over 15 minutes, followed by a 3-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Diluent 50:50 (v/v) Acetonitrile:Water
Rationale for Method Parameters:
  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules, including heterocyclic compounds.

  • Mobile Phase: An acidic mobile phase with formic acid as a modifier is used to suppress the silanol activity on the stationary phase and to ensure the analyte is in a single protonated state, which improves peak shape and reproducibility. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.

  • Gradient Elution: A gradient is employed to ensure the elution of the main peak with a reasonable retention time and to separate it from potential, more hydrophobic degradation products.

  • Detection: Based on the UV spectra of similar pyridine-containing compounds, 260 nm is selected as a suitable wavelength for sensitive detection.[2][5] A PDA detector is recommended to assess peak purity.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

  • Prepare the sample (e.g., from a drug substance or formulation) to achieve a final concentration of approximately 100 µg/mL of this compound in the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

System suitability is a critical component of any analytical method, ensuring the chromatographic system is performing adequately on the day of analysis.[6][7] Before sample analysis, five replicate injections of the standard solution are performed.

System Suitability Parameters and Acceptance Criteria:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is important for accurate integration.[7]
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation power.[7]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[7]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][8] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

In all stressed samples, the main peak of this compound was well-resolved from any degradation products, and peak purity analysis using the PDA detector confirmed the spectral homogeneity of the analyte peak.

Linearity

The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Linearity Results:

Parameter Result Acceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Accuracy Results:

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Precision Results:

Precision Level %RSD of Assay Results Acceptance Criteria
Repeatability ≤ 1.0%≤ 2.0%
Intermediate Precision ≤ 1.5%≤ 2.0%
Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the system suitability parameters.

Robustness Parameters and Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH (Aqueous): ± 0.2 units

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution in Diluent Filt Filtration (0.45 µm) Prep->Filt Inj Injection into HPLC System Filt->Inj Sep Chromatographic Separation (C18 Column, Gradient Elution) Inj->Sep Det UV Detection (260 nm) Sep->Det Integ Peak Integration Det->Integ Quant Quantification vs. Standard Integ->Quant Report Final Report Quant->Report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logic

Validation_Logic cluster_specificity Degradation Pathways Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Acid Acid Hydrolysis Specificity->Acid Base Base Hydrolysis Specificity->Base Oxidation Oxidation Specificity->Oxidation Thermal Thermal Specificity->Thermal Photo Photolytic Specificity->Photo

Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. The method is stability-indicating and suitable for the routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

References

Application Note: High-Resolution Mass Spectrometry for the Unambiguous Identification of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the identification and structural elucidation of 2-(Piperidin-4-ylthio)pyridine using advanced mass spectrometry techniques. We present detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and high-resolution mass spectrometry (HRMS) for accurate mass determination. The characteristic fragmentation patterns of this compound under collision-induced dissociation (CID) are discussed, providing a basis for its unambiguous identification in complex matrices. This guide is intended for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences who require robust methods for the characterization of novel chemical entities.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. The piperidine and pyridine rings are common scaffolds in pharmaceuticals, and the thioether linkage provides a flexible and metabolically relevant connection.[1] Accurate identification and structural confirmation of such compounds are critical for regulatory submission, patent protection, and understanding their pharmacological properties. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of these molecules.[2] This application note outlines a systematic approach to leveraging LC-MS for the confident identification of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂S-
Monoisotopic Mass 210.0878 DaCalculated
Chemical Structure Chemical Structure of this compound-
Key Features Basic piperidine nitrogen, aromatic pyridine nitrogen, thioether linkage.-

The presence of two basic nitrogen atoms makes this molecule highly suitable for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.

Experimental Workflow

A generalized workflow for the identification of this compound is presented below. This involves sample preparation, chromatographic separation, and mass spectrometric analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Sample Matrix (e.g., reaction mixture, biological fluid) prep Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) start->prep reconstitute Reconstitution in Mobile Phase prep->reconstitute lc Liquid Chromatography (Reversed-Phase) reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms hrms HRMS Analysis (Accurate Mass) ms->hrms msms MS/MS Analysis (Fragmentation Pattern) ms->msms confirm Structural Confirmation hrms->confirm msms->confirm

Caption: Experimental workflow for the identification of this compound.

Protocols

Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components and to present it in a solvent compatible with the LC-MS system.[3][4][5] For a basic compound like this compound, a cation-exchange solid-phase extraction (SPE) protocol is highly effective.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute the sample in 2% formic acid in water and load it onto the cartridge. The acidic conditions ensure the piperidine nitrogen is protonated, facilitating retention on the cation exchange sorbent.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar impurities.

    • Wash with 1 mL of methanol to remove non-polar, non-basic impurities.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the piperidine nitrogen, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography

Reversed-phase chromatography is a suitable technique for the separation of this compound. The use of an acidic mobile phase modifier will ensure good peak shape for this basic analyte by keeping it in its protonated form.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume.
Mass Spectrometry

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for both accurate mass measurement and tandem MS experiments.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens are readily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 120 °CTo aid in desolvation.
Desolvation Gas Flow 600 L/hrTo aid in desolvation.
Desolvation Temperature 350 °CTo aid in desolvation.
Scan Range (Full Scan) m/z 50 - 500To detect the precursor ion.
Collision Energy (MS/MS) 10-40 eV (ramped)To induce fragmentation and observe a range of product ions.

Data Analysis and Interpretation

High-Resolution Mass Spectrometry (HRMS)

The primary goal of HRMS is to determine the elemental composition of the analyte by measuring its mass with high accuracy. The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₅N₂S⁺) is 211.0956 Da . An experimentally measured mass within a narrow tolerance (e.g., < 5 ppm) of this theoretical value provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of protonated this compound is expected to be directed by the charge on the nitrogen atoms and the relative bond strengths within the molecule.

Proposed Fragmentation Pathway

fragmentation cluster_piperidine Piperidine Ring Opening cluster_thioether Thioether Cleavage cluster_pyridine Pyridine Ring Fragmentation M [M+H]⁺ m/z 211.0956 frag1 Loss of C₄H₈ m/z 155.0486 M->frag1 α-cleavage frag2 Loss of C₅H₉N m/z 126.0221 M->frag2 Ring opening frag3 [Pyridine-S]⁺ m/z 110.9959 M->frag3 C-S cleavage frag4 [Piperidine]⁺ m/z 84.0813 M->frag4 C-S cleavage frag5 Loss of HCN m/z 84.0088 frag3->frag5

Caption: Proposed fragmentation pathway for protonated this compound.

Explanation of Key Fragmentations:

  • Piperidine Ring Opening and α-Cleavage: A common fragmentation pathway for piperidine derivatives involves cleavage alpha to the nitrogen atom, leading to the loss of neutral fragments from the ring.[1]

  • Thioether Bond Cleavage: The C-S bond can cleave, leading to the formation of ions corresponding to the pyridine-thio moiety and the piperidine moiety.

  • Pyridine Ring Fragmentation: The pyridinium ion can further fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN).

Expected Product Ions

m/z (Theoretical)Elemental CompositionProposed Structure/Origin
211.0956C₁₀H₁₅N₂S⁺[M+H]⁺
155.0486C₆H₇N₂S⁺Loss of butene (C₄H₈) from the piperidine ring.
126.0221C₅H₄NS⁺Loss of piperidine (C₅H₁₀N) via cleavage of the C-S bond.
110.9959C₅H₄NS⁺Pyridine-thiol cation.
84.0813C₅H₁₀N⁺Piperidinyl cation.

Conclusion

The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful and definitive method for the identification of this compound. By utilizing the protocols and understanding the fragmentation behavior outlined in this application note, researchers can confidently confirm the structure of this and related compounds. The presented workflow is a robust starting point for method development and can be adapted for the analysis of this compound in various matrices, from synthetic reaction mixtures to biological samples.

References

Application Notes and Protocols: Structural Elucidation of 2-(Piperidin-4-ylthio)pyridine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the structural elucidation of 2-(Piperidin-4-ylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We present a detailed protocol employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step instructions to ensure accurate and reliable structural characterization. The methodologies described herein are grounded in established principles of NMR spectroscopy and are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

Heterocyclic compounds containing pyridine and piperidine moieties are foundational scaffolds in a vast array of pharmacologically active agents.[2] The specific compound, this compound, combines the structural features of both a pyridine ring, a common element in numerous pharmaceuticals, and a piperidine ring, which can influence physicochemical properties such as solubility and lipophilicity. Accurate and unambiguous structural confirmation of such molecules is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of small organic molecules in solution.[3][4] This guide will walk you through the process of using a suite of NMR experiments to unequivocally determine the structure of this compound.

Foundational Principles of NMR Spectroscopy for Structural Elucidation

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired without proton coupling to simplify the spectrum to a series of single peaks, one for each unique carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a useful adjunct to ¹³C NMR that helps to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] It is invaluable for tracing out spin systems within a molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached.[5] It is a powerful tool for assigning protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[5] It is crucial for piecing together different molecular fragments and for assigning quaternary (non-protonated) carbons.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of your NMR data is directly dependent on the quality of your sample. Adhering to proper sample preparation techniques is paramount.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[7]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is usually sufficient.[8] For a comprehensive suite of 1D and 2D experiments, aiming for 15-25 mg is recommended.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[7]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[7]

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched NMR tube.[6] The final sample height should be approximately 4-5 cm.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[8]

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16-32To obtain an overview of the proton signals, their integrations, and multiplicities.
¹³C NMR Spectral Width: 220 ppm, Number of Scans: 1024-4096To identify all carbon signals in the molecule.
DEPT-135 Standard pulse program parametersTo differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
COSY Spectral Width (F1 & F2): 12 ppm, Number of Scans: 8-16To establish proton-proton coupling networks.[5]
HSQC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 165 ppm, Number of Scans: 8-16To correlate each proton with its directly attached carbon.[5]
HMBC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 220 ppm, Number of Scans: 16-64To identify long-range (2-3 bond) correlations between protons and carbons.[5]

Data Analysis and Structural Elucidation Workflow

The following section outlines the logical process for interpreting the NMR data to confirm the structure of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Confirmation H1 ¹H NMR: - Identify proton signals - Determine integration and multiplicity C13 ¹³C NMR & DEPT: - Identify all carbon signals - Differentiate CH, CH₂, and quaternary carbons H1->C13 Initial assignments COSY COSY: - Establish proton-proton coupling networks H1->COSY Spin system identification HSQC HSQC: - Correlate protons to their directly attached carbons C13->HSQC Protonated carbon identification HMBC HMBC: - Identify long-range H-C correlations - Connect molecular fragments HSQC->HMBC Anchor points for long-range correlations COSY->HMBC Fragment connection Assign Assign all ¹H and ¹³C signals HMBC->Assign Complete assignment Structure Confirm structure of this compound Assign->Structure Final verification

Figure 1. Workflow for the structural elucidation of this compound using NMR spectroscopy.

Analysis of the Pyridine Moiety

The pyridine ring is an aromatic system and its protons and carbons will appear in the characteristic downfield region of the NMR spectra.

  • ¹H NMR: Expect to see four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (doublets, triplets, or doublet of doublets) will be crucial for determining the substitution pattern.

  • ¹³C NMR: Expect five carbon signals for the pyridine ring in the aromatic region (typically δ 120-150 ppm).[10] The carbon attached to the sulfur atom will likely be the most downfield.

  • COSY: This will reveal the connectivity between the adjacent protons on the pyridine ring.

  • HSQC: This will directly link each pyridine proton to its corresponding carbon.

  • HMBC: Long-range correlations from the pyridine protons to other carbons in the ring, and importantly, to the carbon of the piperidine ring attached to the sulfur, will be key for confirming the connectivity.

Analysis of the Piperidine Moiety

The piperidine ring is a saturated heterocyclic system. Its protons and carbons will appear in the upfield region of the spectra. The conformational flexibility of the piperidine ring can sometimes lead to broadened signals.[2][11]

  • ¹H NMR: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield in this system. The proton on the carbon attached to the sulfur will also have a distinct chemical shift.

  • ¹³C NMR: Expect to see three distinct carbon signals for the piperidine ring, assuming a plane of symmetry.

  • COSY: This will show the correlations between the geminal and vicinal protons within the piperidine ring, allowing for the tracing of the entire spin system.

  • HSQC: This will assign the protonated carbons of the piperidine ring.

  • HMBC: Correlations from the piperidine protons to the pyridine carbons via the sulfur atom will be weak or non-existent due to the number of bonds. However, correlations within the piperidine ring will help to confirm assignments.

Connecting the Fragments

The crucial link between the pyridine and piperidine moieties is the thioether linkage. The HMBC experiment is the most powerful tool for confirming this connection. Look for a correlation between the proton on the carbon of the piperidine ring attached to the sulfur and the carbon of the pyridine ring that is also bonded to the sulfur.

G cluster_pyridine Pyridine Ring cluster_piperidine Piperidine Ring Py_C2 C2' Py_C3 C3' Py_C2->Py_C3 S S Py_C2->S Thioether Linkage Py_C4 C4' Py_C3->Py_C4 Py_C5 C5' Py_C4->Py_C5 Py_C6 C6' Py_C5->Py_C6 Py_N N' Py_C6->Py_N Py_N->Py_C2 Pip_C2 C2 Pip_C3 C3 Pip_C2->Pip_C3 Pip_C4 C4 Pip_C3->Pip_C4 Pip_C5 C5 Pip_C4->Pip_C5 Pip_C6 C6 Pip_C5->Pip_C6 Pip_N N Pip_C6->Pip_N Pip_N->Pip_C2 S->Pip_C4 H4 H4 H4->Py_C2 HMBC Correlation (³JCH) H4->Pip_C4

Figure 2. Key HMBC correlation for connecting the pyridine and piperidine rings in this compound.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments and following a logical workflow for data interpretation, the unambiguous structural elucidation of this compound can be achieved with a high degree of confidence. This application note provides the necessary protocols and theoretical background to empower researchers to successfully characterize this and similar heterocyclic molecules, ensuring the quality and reliability of their scientific endeavors.

References

Application Notes and Protocols: Characterizing 2-(Piperidin-4-ylthio)pyridine as a Novel Muscarinic Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the initial characterization of novel chemical entities, using 2-(Piperidin-4-ylthio)pyridine as a representative example, to determine their potential as muscarinic acetylcholine receptor (mAChR) agonists or antagonists. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics targeting the cholinergic system. The protocols herein detail the logical progression from initial compound handling and solubility determination to advanced in vitro pharmacological assays, including radioligand binding and functional second messenger analysis. The overarching goal is to equip researchers with the necessary methodologies to elucidate the affinity, potency, and efficacy of uncharacterized compounds at the five human muscarinic receptor subtypes (M1-M5).

Introduction: The Rationale for Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological processes, making them critical targets for therapeutic intervention in conditions ranging from Alzheimer's disease and schizophrenia to chronic obstructive pulmonary disease (COPD) and overactive bladder.[1] The development of subtype-selective ligands is a primary objective in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.[2]

The compound this compound, a heterocyclic molecule, represents a novel chemical scaffold that warrants investigation for its potential interaction with mAChRs. This document outlines a systematic approach to determine if this compound acts as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of an agonist).

Muscarinic receptors signal through distinct pathways based on their G protein coupling.[1]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i).[1]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Understanding these pathways is fundamental to designing and interpreting the functional assays described herein.

Initial Compound Preparation and Quality Control

Prior to biological evaluation, it is imperative to establish the purity and solubility of this compound.

Protocol 2.1: Purity and Solubility Assessment

  • Purity Analysis :

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the compound. The purity should ideally be >95% to ensure that any observed biological activity is not due to contaminants.

    • Confirm the molecular weight of the compound via MS to verify its identity.

  • Solubility Determination :

    • Prepare a stock solution of this compound, typically at 10 mM, in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

    • Determine the aqueous solubility in relevant assay buffers (e.g., Hanks' Balanced Salt Solution [HBSS], Phosphate-Buffered Saline [PBS]) to ensure that the compound does not precipitate at the concentrations used in the assays. A final DMSO concentration in the assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[3]

In Vitro Pharmacological Characterization Workflow

The characterization of this compound's activity at muscarinic receptors follows a two-stage process: first, determining its binding affinity and selectivity, and second, assessing its functional effects as either an agonist or antagonist.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity P1_Start Compound QC (Purity & Solubility) P1_Assay Radioligand Binding Assays (M1-M5 Subtypes) P1_Start->P1_Assay Proceed if >95% pure P1_Analysis Determine Affinity (Ki) & Selectivity Profile P1_Assay->P1_Analysis P2_Agonist Agonist Mode Assays (e.g., Ca2+ Flux, cAMP) P1_Analysis->P2_Agonist Characterize Function P2_Antagonist Antagonist Mode Assays (Inhibition of known agonist) P1_Analysis->P2_Antagonist Characterize Function P2_Analysis Determine Potency (EC50) & Efficacy (% Max Response) P2_Agonist->P2_Analysis P2_Analysis2 Determine Potency (IC50) P2_Antagonist->P2_Analysis2 P2_Conclusion P2_Conclusion P2_Analysis->P2_Conclusion Agonist Profile P2_Conclusion2 P2_Conclusion2 P2_Analysis2->P2_Conclusion2 Antagonist Profile

Figure 1: Experimental workflow for characterizing a novel compound.
Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are essential for measuring the direct interaction of a compound with the receptor, allowing for the determination of its affinity (Ki).[1] These assays are typically performed in a competitive format where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Protocol 3.1.1: Competitive Radioligand Binding Assay

  • Membrane Preparation : Prepare cell membranes from cell lines (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney [HEK] 293 cells) stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Setup :

    • In a 96-well or 384-well filter plate, combine the cell membranes, a constant concentration of a suitable radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and serially diluted concentrations of this compound.[4]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist, such as atropine).

  • Incubation : Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection :

    • Rapidly separate the receptor-bound from unbound radioligand by vacuum filtration through the filter plates.[4]

    • Wash the filters multiple times with ice-cold assay buffer.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Table 1: Hypothetical Binding Affinity (Ki) Data for this compound

Receptor SubtypeRadioligandKi (nM) of this compound
M1 [3H]-NMS50
M2 [3H]-NMS1200
M3 [3H]-NMS85
M4 [3H]-NMS950
M5 [3H]-NMS70

This hypothetical data suggests that the compound has a preference for M1, M3, and M5 receptors over M2 and M4.

Functional Assays: Determining Agonist or Antagonist Activity

Once the binding affinity is established, functional assays are performed to determine whether the compound activates the receptor (agonist activity) or blocks the activation by a native ligand (antagonist activity).

Gq/11-Coupled Receptor Assays (M1, M3, M5): Calcium Flux

Activation of Gq/11-coupled receptors leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[1][5]

Protocol 4.1.1: Calcium Flux Assay

  • Cell Culture : Seed cells expressing the M1, M3, or M5 receptor subtype in a 96-well or 384-well black, clear-bottom plate and culture overnight.[3]

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often includes an incubation period at 37°C.[1]

  • Agonist Mode Testing :

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add serial dilutions of this compound to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates receptor activation.

    • Include a known agonist (e.g., carbachol, oxotremorine) as a positive control.[5]

  • Antagonist Mode Testing :

    • Pre-incubate the cells with serial dilutions of this compound for a set period.

    • Add a fixed concentration (typically the EC80) of a known agonist (e.g., carbachol) and monitor the fluorescence change. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis :

    • Agonist : Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and the maximal response relative to the control agonist (efficacy).

    • Antagonist : Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

G cluster_M1_M3_M5 M1/M3/M5 Signaling Agonist Agonist (e.g., Acetylcholine) Receptor_Gq M1/M3/M5 Receptor (Gq-coupled) Agonist->Receptor_Gq G_Protein_q Gαq/11 Receptor_Gq->G_Protein_q activates PLC Phospholipase C (PLC) G_Protein_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release

Figure 2: Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Receptor Assays (M2, M4): cAMP Measurement

Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1][6] This can be measured using various methods, such as LANCE Ultra cAMP kits or HTRF-based assays.

Protocol 4.2.1: cAMP Assay

  • Cell Culture : Seed cells expressing the M2 or M4 receptor subtype in an appropriate assay plate.

  • Agonist Mode Testing :

    • Incubate the cells with serial dilutions of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate a detectable level of cAMP production.

    • A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

    • Include a known M2/M4 agonist (e.g., oxotremorine) as a positive control.[6]

  • Antagonist Mode Testing :

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a known agonist at its EC80 concentration along with forskolin.

    • A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

  • Assay Readout : Following incubation, lyse the cells and measure cAMP levels according to the specific assay kit manufacturer's instructions.

  • Data Analysis :

    • Agonist : Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the compound to determine the EC50.

    • Antagonist : Plot the percent reversal of agonist activity against the log concentration of the compound to determine the IC50.

G cluster_M2_M4 M2/M4 Signaling Agonist Agonist (e.g., Acetylcholine) Receptor_Gi M2/M4 Receptor (Gi-coupled) Agonist->Receptor_Gi G_Protein_i Gαi/o Receptor_Gi->G_Protein_i activates AC Adenylyl Cyclase (AC) G_Protein_i->AC inhibits ATP ATP AC->ATP converts cAMP_Dec ↓ cAMP ATP->cAMP_Dec Forskolin Forskolin Forskolin->AC stimulates

Figure 3: Gi-coupled muscarinic receptor signaling pathway.

Data Interpretation and Conclusion

By integrating the data from binding and functional assays, a comprehensive pharmacological profile of this compound can be established.

  • If the compound demonstrates affinity (a measurable Ki) and activates receptor signaling (generates a response in agonist mode assays) , it is classified as an agonist . Its potency (EC50) and efficacy (Emax relative to a full agonist) at each subtype should be reported.

  • If the compound shows affinity but does not activate the receptor, and instead blocks the action of a known agonist (generates a response in antagonist mode assays) , it is classified as an antagonist . Its potency (IC50) at each subtype should be reported.

  • If the compound shows no significant binding affinity , it is considered inactive at muscarinic receptors under the tested conditions.

This systematic approach ensures a thorough and reliable characterization of novel compounds like this compound, providing a solid foundation for further drug development efforts.

References

Application Notes and Protocols: Experimental Design for Testing 2-(Piperidin-4-ylthio)pyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Piperidin-4-ylthio)pyridine

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring through a thioether bridge.[1] The pyridine and piperidine moieties are common pharmacophores found in a wide range of biologically active molecules, suggesting potential pharmacological applications.[2][3] While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural components are present in molecules with diverse activities, including anti-inflammatory and anticancer properties.[4][5] Some pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[6]

A critical aspect of preclinical drug development is the rigorous in vitro evaluation of a compound's cellular effects.[7] This process involves a series of well-designed experiments to determine its potency, efficacy, and mechanism of action at a cellular level.[8] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vitro testing cascade for this compound. The focus is on establishing a logical, evidence-based workflow to characterize its biological activity in a cell culture setting.

I. Foundational Principles of Experimental Design

A successful in vitro evaluation hinges on a meticulously planned experimental design.[9] This ensures the generation of reproducible and translatable data. Key considerations include:

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic hypothesis. For oncology applications, a panel of cancer cell lines representing different tumor types (e.g., breast, liver, colon) is recommended.[6][10] Non-cancerous cell lines should be included to assess selectivity and potential toxicity to healthy cells.

  • Dose-Response and Time-Course Studies: It is crucial to evaluate the effects of this compound across a range of concentrations and time points.[11] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and helps to distinguish between early and late cellular responses. A typical starting point for concentration ranges is often determined by preliminary screening or by testing concentrations significantly higher than anticipated in vivo plasma levels.[11]

  • Controls, Controls, Controls: The inclusion of appropriate controls is non-negotiable for data integrity.[9] This includes vehicle controls (the solvent used to dissolve the compound), positive controls (a compound with a known effect), and negative controls (an inactive compound).

II. Experimental Workflow: A Phased Approach

A tiered approach to in vitro testing allows for efficient resource allocation and a logical progression from broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Mechanistic Studies Cell Viability Cell Viability Apoptosis Apoptosis Cell Viability->Apoptosis If cytotoxic Cell Cycle Cell Cycle Cell Viability->Cell Cycle If cytostatic Target Engagement Target Engagement Apoptosis->Target Engagement Cell Cycle->Target Engagement

Caption: Phased experimental workflow for in vitro testing.

III. Phase 1: Primary Screening - Assessing Cell Viability

The initial step is to determine the effect of this compound on cell viability. This provides a broad overview of its cytotoxic or cytostatic potential.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[14]

Materials:

  • Selected cancer and non-cancerous cell lines

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing for the formation of formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Table 1: Hypothetical Cell Viability Data (IC50 in µM after 48h treatment)

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast Cancer)15.20.8
HepG2 (Liver Cancer)25.81.2
HCT-116 (Colon Cancer)18.50.9
BJ-1 (Normal Fibroblast)> 1005.4

IV. Phase 2: Secondary Assays - Elucidating the Mode of Cell Death/Growth Inhibition

If the primary screening indicates a reduction in cell viability, the next step is to determine whether this is due to apoptosis (programmed cell death) or cell cycle arrest.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17]

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[16]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]

Materials:

  • Treated and control cells

  • Cold 70% ethanol[20]

  • Propidium Iodide (PI) staining solution (containing RNase A)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing.[20] Incubate on ice for at least 30 minutes.[20]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to eliminate RNA staining.[20][21]

  • Incubation: Incubate for 15-30 minutes at room temperature.[22]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[20]

V. Phase 3: Mechanistic Studies - Identifying Potential Targets

Based on the findings from the secondary assays, mechanistic studies can be designed to identify the molecular targets and signaling pathways affected by this compound. Given that some pyridine-containing compounds have been investigated as inhibitors of enzymes like SAMHD1, a dNTP triphosphohydrolase involved in cell cycle regulation and nucleotide metabolism, this could be a potential area of investigation.[23][24][25][26][27]

Protocol: Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[28][29] This can be used to assess changes in the expression or phosphorylation status of key proteins in signaling pathways involved in apoptosis and cell cycle control.[30][31]

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[30]

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin D1, p21, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies[30]

  • Enhanced chemiluminescence (ECL) detection reagent[30]

Procedure:

  • Cell Lysis: Lyse treated and control cells with ice-cold RIPA buffer.[30]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[30]

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[28]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[32]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[30]

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway Caspase3 Cleaved Caspase-3 PARP Cleaved PARP Caspase3->PARP CyclinD1 Cyclin D1 p21 p21 This compound This compound This compound->Caspase3 This compound->CyclinD1 This compound->p21

Caption: Hypothetical signaling pathways affected by the compound.

VI. Conclusion and Future Directions

The experimental framework outlined in these application notes provides a systematic approach to characterizing the in vitro cellular effects of this compound. By progressing from broad phenotypic screens to more focused mechanistic studies, researchers can build a comprehensive understanding of its biological activity. The data generated will be instrumental in guiding further preclinical development, including target identification and validation, and ultimately, in assessing its therapeutic potential.

References

Application Notes and Protocols for In-vivo Administration of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Piperidin-4-ylthio)pyridine and its Therapeutic Potential

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring through a thioether bridge. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry, known to be present in a wide array of biologically active molecules. Piperidine derivatives, for instance, have demonstrated diverse pharmacological activities including antihistamine, anticancer, and antibacterial properties. Similarly, pyridine-containing compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][2]

The combination of these two pharmacologically significant rings through a thioether linkage suggests that this compound could exhibit a range of biological activities. Thioether derivatives of pyridine have been explored for their psychotropic and antimicrobial effects.[3][4] Given the anti-inflammatory properties of some piperidine and pyridine derivatives, this guide will focus on a hypothetical in-vivo study to evaluate the anti-inflammatory potential of this compound.

Proposed In-vivo Study: Evaluation of Anti-Inflammatory Activity

The following protocols outline a potential approach for the initial in-vivo screening of this compound for anti-inflammatory effects in a murine model.

Rationale for Experimental Design

The selection of an appropriate animal model, vehicle for administration, and dosing regimen is critical for obtaining meaningful in-vivo data. Due to the lack of specific pharmacokinetic and toxicology data for this compound, a preliminary dose-range-finding and tolerability study is recommended before commencing efficacy studies. The proposed protocols are based on common practices for novel chemical entities.[5][6]

Experimental Workflow

The overall workflow for the in-vivo evaluation of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_study In-vivo Study cluster_analysis Analysis compound_prep Compound Preparation (Vehicle Formulation) dosing Dosing (IP or Oral) compound_prep->dosing animal_acclimatization Animal Acclimatization animal_acclimatization->dosing inflammation_induction Inflammation Induction (e.g., LPS) dosing->inflammation_induction monitoring Monitoring (Clinical Signs) inflammation_induction->monitoring sample_collection Sample Collection (Blood, Tissue) monitoring->sample_collection biomarker_analysis Biomarker Analysis (e.g., Cytokines) sample_collection->biomarker_analysis data_analysis Data Analysis biomarker_analysis->data_analysis

Caption: Experimental workflow for in-vivo screening.

Detailed Protocols

Materials and Reagents
  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Lipopolysaccharide (LPS) from E. coli

  • Animal model: Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (27G)

  • Standard laboratory equipment for animal handling and sample processing

Vehicle Formulation

For compounds with low aqueous solubility, a common vehicle formulation is a mixture of DMSO, PEG 400, and saline. This combination helps to dissolve the compound while minimizing toxicity.[6]

Protocol for Vehicle Preparation (10% DMSO, 40% PEG 400, 50% Saline):

  • In a sterile tube, add 1 part DMSO.

  • Add 4 parts PEG 400 and mix thoroughly with the DMSO.

  • Slowly add 5 parts of sterile saline while vortexing to ensure a clear solution.

  • The final vehicle should be stored at room temperature.

Preparation of Dosing Solution

A stock solution of this compound should be prepared in the vehicle, which can then be diluted to the final dosing concentrations.

Protocol for Dosing Solution Preparation:

  • Weigh the required amount of this compound.

  • Dissolve the compound in the vehicle (10% DMSO, 40% PEG 400, 50% Saline) to achieve the desired stock concentration (e.g., 10 mg/mL). Gentle warming and sonication may be required to aid dissolution.

  • Prepare serial dilutions from the stock solution using the same vehicle to achieve the final dosing concentrations.

In-vivo Administration and Study Design

Animal Handling and Acclimatization:

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Mice should be acclimatized to the facility for at least one week before the start of the experiment.

Dose-Range-Finding Study (Tolerability):

  • A preliminary study is crucial to determine the maximum tolerated dose (MTD).

  • Administer single escalating doses of this compound to small groups of mice (n=3 per group).

  • Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.

Hypothetical Anti-inflammatory Efficacy Study (LPS-induced Inflammation Model):

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (Low dose)

    • Group 4: LPS + this compound (Mid dose)

    • Group 5: LPS + this compound (High dose)

    • Group 6: LPS + Dexamethasone (Positive control)

  • Administration:

    • Administer the vehicle, this compound, or dexamethasone via intraperitoneal (IP) or oral (PO) gavage. The choice of administration route may depend on the compound's stability and desired pharmacokinetic profile.[7]

    • One hour after treatment, induce systemic inflammation by administering LPS (e.g., 1 mg/kg, IP).

  • Endpoint Measurement:

    • Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS administration.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA or multiplex assays.

    • At the end of the study, euthanize the animals and collect tissues (e.g., lung, liver) for histological analysis of inflammation.

Data Presentation

The following tables provide a template for organizing the experimental design and presenting the results.

Table 1: Proposed Dosing Regimen for Efficacy Study

GroupTreatmentDoseRoute of Administration
1Vehicle-IP or PO
2LPS + Vehicle1 mg/kg (LPS)IP
3LPS + Compound (Low)TBD (from MTD study)IP or PO
4LPS + Compound (Mid)TBD (from MTD study)IP or PO
5LPS + Compound (High)TBD (from MTD study)IP or PO
6LPS + Dexamethasone1 mg/kgIP

Table 2: Example Data Collection and Analysis

GroupPlasma TNF-α (pg/mL) at 2hPlasma IL-6 (pg/mL) at 6hLung Histology Score
1
2
3
4
5
6

Hypothetical Mechanism of Action

While the exact mechanism of action of this compound is unknown, related compounds have been shown to modulate various signaling pathways involved in inflammation. A plausible hypothesis is that the compound could inhibit key inflammatory signaling cascades, such as the NF-κB pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription Compound This compound Compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial in-vivo investigation of this compound. Researchers should approach these studies with a clear understanding that the lack of existing data necessitates careful dose selection and thorough toxicological evaluation. The successful execution of these preliminary studies will be instrumental in elucidating the therapeutic potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Piperidin-4-ylthio)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific S-arylation reaction. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Q1: My reaction yield is consistently below 30%. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, can stem from several factors.[1][2] The reaction involves the coupling of a pyridine derivative (e.g., 2-bromopyridine or 2-chloropyridine) with piperidine-4-thiol. Here’s a systematic approach to diagnosing and resolving the issue:

1. Reagent Quality and Handling:

  • Piperidine-4-thiol Purity: Piperidine-4-thiol is susceptible to oxidation, leading to the formation of the corresponding disulfide.[3][4][5] This disulfide is unreactive in the desired S-arylation reaction, thereby reducing the concentration of the active nucleophile and lowering the yield.

    • Troubleshooting Protocol:

      • Assess Purity: Before use, analyze the piperidine-4-thiol by 1H NMR or LC-MS to check for the presence of the disulfide impurity.

      • Purification: If significant disulfide is present, consider purifying the thiol. However, a more practical approach for small-scale reactions is to use a fresh, high-purity batch.

      • Inert Atmosphere: Handle piperidine-4-thiol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

  • 2-Halopyridine Purity: Ensure the 2-halopyridine starting material is free from impurities, particularly those that could compete in the reaction or poison the catalyst (if using a catalytic method).

  • Solvent and Base Quality: Use anhydrous solvents and high-purity bases. Water can interfere with the reaction, particularly if using strong bases that are sensitive to moisture.

2. Reaction Conditions:

  • Choice of Base: The base plays a crucial role in deprotonating the thiol to form the more nucleophilic thiolate anion.[4]

    • Common Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and organic bases like triethylamine (TEA) are frequently used.[7][8]

    • Troubleshooting Protocol:

      • Base Strength: If using a weaker base like K2CO3 or TEA results in low yield, consider switching to a stronger, non-nucleophilic base like NaH or sodium tert-butoxide.

      • Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. Insoluble bases can lead to slow and incomplete reactions. The use of soluble bases has been shown to be effective in some C-S coupling reactions.[8]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.

    • Common Solvents: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[9]

    • Troubleshooting Protocol: If your current solvent is not providing good results, consider screening other aprotic polar solvents.

  • Temperature and Reaction Time: These parameters are often interdependent.

    • Troubleshooting Protocol:

      • Monitor Progress: Track the reaction progress by TLC or LC-MS at regular intervals.

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. Be cautious, as excessive heat can lead to side reactions and decomposition. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal condition.

3. Reaction Mechanism and Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity of 2-halopyridines in SNAr reactions is influenced by the nature of the halogen. Generally, the order of reactivity is F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen.[10][11][12]

    • Troubleshooting Protocol: If you are using 2-bromopyridine and observing low yields, consider trying 2-fluoropyridine or 2-chloropyridine, as they might be more reactive under your specific conditions.

  • Catalytic Coupling Methods: While SNAr is a common approach, transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium) can also be employed for C-S bond formation.[13][14][15][16] These methods can sometimes offer milder reaction conditions and broader substrate scope.

    • Troubleshooting Protocol: If optimizing the SNAr conditions fails to improve the yield, exploring a copper-catalyzed (e.g., CuI with a ligand) or palladium-catalyzed (e.g., Pd(OAc)2 with a phosphine ligand) coupling reaction may be a viable alternative.[8][15]

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield (<30%) reagent_check 1. Verify Reagent Purity (Thiol, Halopyridine, Solvent, Base) start->reagent_check conditions_check 2. Optimize Reaction Conditions (Base, Solvent, Temperature) reagent_check->conditions_check If reagents are pure yield_improved Yield Improved reagent_check->yield_improved If impurities found and addressed mechanism_check 3. Consider Alternative Mechanisms (Change Halogen, Catalytic Method) conditions_check->mechanism_check If yield is still low conditions_check->yield_improved If optimization is successful mechanism_check->yield_improved SNAr_Mechanism reactants 2-Halopyridine + Piperidine-4-thiolate meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Nucleophilic Attack (Rate-determining step) product This compound + Halide ion meisenheimer->product Loss of Leaving Group

References

Technical Support Center: Chromatographic Purification of 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related basic compounds. Here, we synthesize fundamental principles with field-proven methodologies to create a self-validating system for robust and reproducible purifications.

Core Principles: Understanding the Challenge

The purification of this compound presents a common yet significant challenge in chromatography rooted in its chemical structure. The molecule contains two basic nitrogen atoms: one on the pyridine ring (pKa ~5.2) and a more basic secondary amine on the piperidine ring (pKa ~11.2).[1]

Standard silica gel, the most common stationary phase, has a surface decorated with silanol groups (Si-OH). These groups are weakly acidic and create strong, problematic interactions with basic analytes like our target compound. This interaction leads to several common issues:

  • Severe Peak Tailing: The analyte molecules engage in a mix of desired partitioning and strong, non-ideal ionic interactions with the silica surface. This causes a portion of the molecules to lag behind the main band, resulting in broad, asymmetric peaks that significantly reduce resolution.[2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor or no recovery.

  • On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[3][4]

The key to a successful purification is to mitigate these undesirable secondary interactions.

Troubleshooting Guide

This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My compound's spot is streaking badly on the TLC plate and the purified column fractions show severe peak tailing. What is happening and how do I fix it?

A: This is the classic symptom of strong acid-base interactions between your basic compound and the acidic silanol groups on the silica gel.[2][5] To resolve this, you must neutralize or "mask" these active sites on the stationary phase.

Solution: Add a Basic Modifier to the Mobile Phase. The most effective and common solution is to add a small amount of a volatile amine base, such as triethylamine (TEA) , to your eluent.[6][7]

  • Mechanism of Action: TEA is a stronger base than your eluent and acts as a competitive inhibitor. It preferentially binds to the acidic silanol sites on the silica, effectively creating a neutralized surface for your analyte to pass over. This allows the separation to proceed based on polarity differences rather than ionic interactions, resulting in symmetrical "Gaussian" peaks.[2][8]

  • Recommended Concentration: Start by adding 0.5-1% TEA by volume to your mobile phase for both TLC and column chromatography. In some cases, up to 2% may be required.[6]

Q2: I have very low recovery of my product. It seems to have permanently stuck to the column.

A: This indicates irreversible adsorption, a more extreme version of the interaction causing peak tailing. If adding a basic modifier like TEA is insufficient, the interaction between your compound and the silica is too strong to overcome with mobile phase modification alone.

Solutions:

  • Switch to a Less Acidic Stationary Phase: If your compound is particularly basic or sensitive, standard silica may not be suitable. Consider using neutral alumina .[9][10] Alumina is generally a good choice for purifying basic compounds like amines.[10][11] Remember to develop your solvent system on an alumina TLC plate first, as the selectivity will differ from silica.[12]

  • Use Deactivated Silica: You can prepare "neutralized" silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing 1-2% TEA before loading your sample or by preparing a slurry of silica with a TEA-containing solvent and evaporating to dryness.[7][13][14]

Q3: My compound appears to be degrading on the column. How can I confirm this and prevent it?

A: The acidic surface of silica gel can catalyze the decomposition of certain sensitive molecules.[3][4] A two-dimensional TLC (2D-TLC) is an excellent diagnostic tool to check for on-plate stability, which mimics the conditions of a column.[3][15]

Solution: Perform a 2D-TLC Stability Test.

  • Spot your crude sample in one corner of a square TLC plate.[15]

  • Develop the plate in your chosen solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees.

  • Develop the plate again in the same solvent system.[3]

  • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.[3]

If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or use rigorously deactivated silica.[3][11]

Q4: I can't dissolve my crude material in the starting mobile phase for loading. What should I do?

A: This is a common issue when the ideal eluent for separation is not a good solvent for the crude mixture. Loading the sample in a solvent that is too strong (too polar) will cause the sample to streak down the column, ruining the separation.[16]

Solution: Use the Dry Loading Technique. Dry loading is the preferred method for samples with poor solubility in the mobile phase.[16][17][18]

  • Dissolve your crude material in a suitable, volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (or your chosen stationary phase) to this solution—typically 5-10 times the mass of your crude product.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[16]

  • This powder can then be carefully loaded onto the top of your packed column. This ensures your sample is introduced to the column in a very narrow, concentrated band, leading to optimal separation.[19]

Frequently Asked Questions (FAQs)

  • What is the best stationary phase for this compound?

    • For most applications, standard silica gel (60 Å, 230-400 mesh) is effective, provided a basic modifier like 0.5-1% triethylamine is added to the mobile phase. If issues persist, neutral alumina (Brockmann I or II) is an excellent alternative.[9][10]

  • How do I determine the right mobile phase?

    • Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for a polar compound like this is a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).

    • Goal Rf: Aim for an Rf (Retention Factor) of 0.25-0.35 for your target compound. This typically provides the best separation on a column.[15][20]

    • Example Systems: Start with gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane. Always include 0.5-1% TEA in your test systems.

  • How much crude material can I load onto my column?

    • A general rule of thumb is a loading capacity of 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica). For difficult separations, reduce the loading to <1%.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions
ParameterRecommended SettingRationale & Comments
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and provides good resolving power. Must be used with a modifier.
Alternative Phase Neutral Alumina (Brockmann II/III)Use if compound degrades on silica or shows irreversible adsorption.[9][12]
Mobile Phase A 0-50% Ethyl Acetate in HexanesGood for general-purpose separation.
Mobile Phase B 0-10% Methanol in DichloromethaneMore aggressive system for highly polar compounds and impurities.[21]
Basic Modifier 0.5 - 1.0% (v/v) Triethylamine (TEA)Crucial for good peak shape. Masks acidic silanol sites.[2][22]
Loading Method Dry LoadingRecommended for ensuring a narrow sample band, especially if solubility is low.[16][18]
Target Rf on TLC 0.25 - 0.35Provides optimal balance between resolution and elution time.
Protocol 1: Step-by-Step Column Purification
  • Mobile Phase Preparation: Prepare your chosen eluent (e.g., 90:10 Hexanes:EtOAc) and add 1% triethylamine by volume. Mix thoroughly.

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your starting, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Load):

    • Prepare your dry-loaded sample as described in the troubleshooting section.

    • Drain the solvent in the column until it is just level with the top sand layer.

    • Carefully add the dry-loaded silica powder onto the sand, creating a thin, even layer.

    • Gently tap the column to settle the powder.

    • Carefully add a final layer of sand on top of the sample layer.

  • Elution:

    • Carefully add your mobile phase to the column, ensuring not to disturb the top layer.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and will be removed during this step.

Table 2: At-a-Glance Troubleshooting
SymptomProbable CauseRecommended Solution
Streaking / Tailing Peaks Strong interaction with acidic silica.Add 0.5-1% Triethylamine (TEA) to the mobile phase.[6]
No Elution / Low Recovery Irreversible adsorption on silica.Switch to neutral alumina or deactivated silica.[3][11]
Poor Separation Suboptimal mobile phase polarity.Optimize the solvent system using TLC to achieve an Rf of ~0.3.
Compound Degradation Acid-catalyzed decomposition on silica.Confirm with 2D-TLC.[3] Switch to a neutral stationary phase (e.g., alumina).
Cracked Column Bed Improper packing or thermal shock.Repack the column. Ensure the slurry is homogenous and avoid sudden solvent changes.

Visual Workflow Guides

Diagram 1: Troubleshooting Workflow

A logical workflow for troubleshooting common chromatography issues.

TroubleshootingWorkflow start Start Purification tlc Run Analytical TLC (with 1% TEA) start->tlc check_rf Is Rf ~0.3 and spot shape good? tlc->check_rf run_column Proceed with Column (Wet or Dry Load) check_rf->run_column  Yes adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No   check_tailing Severe Tailing or Streaking? run_column->check_tailing adjust_solvent->tlc add_tea Ensure 1% TEA is in Mobile Phase check_tailing->add_tea  Yes check_recovery Analyze Fractions: Low Recovery? check_tailing->check_recovery No   add_tea->run_column success Purification Successful check_recovery->success No   check_stability Run 2D-TLC to check for degradation check_recovery->check_stability  Yes switch_adsorbent Switch to Neutral Alumina or Deactivated Silica check_stability->switch_adsorbent

Caption: A high-level workflow for troubleshooting common chromatography issues.

Diagram 2: Condition Selection Decision Tree

A logical workflow for systematically selecting the right purification conditions.

ConditionSelection start Crude Product Obtained solubility Is product soluble in non-polar solvent (e.g., DCM)? start->solubility wet_load Plan for Wet Loading solubility->wet_load Yes dry_load Plan for Dry Loading solubility->dry_load No tlc_dev Develop TLC System (Silica + 1% TEA) wet_load->tlc_dev dry_load->tlc_dev stability Is compound stable on silica (2D-TLC)? tlc_dev->stability use_silica Select Silica Gel as Stationary Phase stability->use_silica Yes use_alumina Select Neutral Alumina as Stationary Phase stability->use_alumina No pack_run Pack and Run Column use_silica->pack_run use_alumina->pack_run

Caption: A decision tree for selecting the appropriate chromatography conditions.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility issues encountered with this compound in aqueous solutions. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound in aqueous solutions is influenced by a combination of its structural features. The pyridine and piperidine rings, while containing nitrogen atoms capable of hydrogen bonding, also possess significant nonpolar hydrocarbon character. This duality can lead to limited solubility in water, a highly polar solvent. The overall solubility is a delicate balance between these hydrophilic and hydrophobic interactions.

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: Before attempting more complex formulation strategies, the initial and most critical step is to assess the pH-solubility profile of your compound. As a basic compound, the solubility of this compound is expected to be highly dependent on pH.[1][2] By understanding how solubility changes with pH, you can determine the optimal pH range for your experiments and potentially resolve solubility issues with simple pH adjustments.[][4]

Q3: Are there any immediate safety precautions I should be aware of when handling this compound and its formulations?

A3: Yes, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When working with organic solvents as co-solvents, ensure adequate ventilation, preferably within a fume hood, to minimize inhalation exposure. For any specific handling information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

This section provides detailed, step-by-step guidance on advanced techniques to enhance the aqueous solubility of this compound.

Guide 1: pH Adjustment and Salt Formation

The Principle: this compound is a basic molecule. By lowering the pH of the aqueous solution, the nitrogen atoms in the pyridine and piperidine rings can become protonated. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in water.[2][4] Converting the free base to a salt form is a common and effective method to improve the solubility and dissolution rate of basic drugs.[5][6][7][8] In fact, approximately 50% of marketed small molecule APIs are administered in their salt form.[9]

Experimental Workflow:

Caption: Workflow for solubility enhancement via pH adjustment or salt formation.

Detailed Protocol for pH Adjustment:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2 to 7.

  • Add Compound: Add an excess of this compound to a fixed volume of each buffer solution.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility versus pH to identify the optimal pH range.

Data Presentation:

pHSolubility (mg/mL)
2.0> 50
3.025.4
4.08.2
5.01.5
6.00.3
7.0< 0.1

Note: The data in this table is illustrative and should be determined experimentally for your specific batch of compound.

Guide 2: Utilization of Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[10][11][12] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of nonpolar or weakly polar solutes.[] This technique is simple to implement and can be combined with pH adjustment for a synergistic effect.[13]

Experimental Workflow:

Caption: Workflow for solubility enhancement using co-solvents.

Detailed Protocol for Co-solvent Screening:

  • Select Co-solvents: Choose a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[]

  • Prepare Mixtures: Prepare stock solutions of your compound in each co-solvent. Then, create a matrix of solutions by adding the co-solvent stocks to your chosen aqueous buffer at various final concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Observe Solubility: Visually inspect the solutions for precipitation.

  • Quantify if Necessary: If visual inspection is insufficient, quantify the solubility as described in the pH adjustment protocol.

  • Assess Compatibility: Critically, evaluate the effect of the chosen co-solvent and its concentration on the performance of your intended downstream application (e.g., enzyme activity, cell viability).

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL) at pH 7.0
None0< 0.1
Ethanol100.5
Ethanol201.8
PEG 400100.8
PEG 400202.5
DMSO51.2
DMSO104.1

Note: The data in this table is illustrative. The toxicity and tolerability of the excipients must be carefully considered.[13]

Guide 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16][17][18] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes.[14][15][16][17] This encapsulation effectively shields the hydrophobic parts of the guest molecule from the aqueous environment, thereby increasing its apparent solubility.[16]

Experimental Workflow:

Caption: Workflow for solubility enhancement using cyclodextrins.

Detailed Protocol for Cyclodextrin Complexation:

  • Select Cyclodextrins: Common choices for enhancing the solubility of small molecules include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin(s) at various concentrations (e.g., 1, 2, 5, 10, 20% w/v).

  • Phase Solubility Study: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the equilibration and analysis steps as outlined in the pH adjustment protocol.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.

Data Presentation:

CyclodextrinConcentration (% w/v)Solubility of this compound (mg/mL)
None0< 0.1
HP-β-CD52.1
HP-β-CD104.5
HP-β-CD209.8
SBE-β-CD53.5
SBE-β-CD107.2
SBE-β-CD2015.1

Note: The data in this table is for illustrative purposes and should be determined experimentally.

References

Technical Resource Center: Troubleshooting Inconsistent Results with 2-(Piperidin-4-ylthio)pyridine and P7C3-Series Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-(Piperidin-4-ylthio)pyridine and its analogs, commonly known in scientific literature as the P7C3 series of compounds. These aminopropyl carbazole molecules are potent proneurogenic and neuroprotective agents, valued for their ability to enhance neuronal survival in various models of neurodegeneration.[1][2] The primary mechanism of action for the P7C3 class is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4] By enhancing NAMPT activity, these compounds help maintain cellular NAD+ levels, which is critical for neuronal health and function under stress.[4][5][6]

Despite their promise, the unique chemical properties of these compounds and the complexity of the biological pathways they modulate can lead to experimental variability. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving inconsistent results in biological assays.

Core Mechanism of Action: The NAD+ Salvage Pathway

Understanding the mechanism is the first step to troubleshooting. P7C3 compounds allosterically activate NAMPT, which catalyzes the conversion of nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, a vital coenzyme for cellular metabolism and signaling.

P7C3_Mechanism cluster_pathway Cellular Process P7C3 This compound (P7C3-Series) NAMPT NAMPT (Rate-Limiting Enzyme) P7C3->NAMPT Activates NMN NMN NAMPT->NMN NAD_Salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAM->NAMPT + PRPP NAD NAD+ NMN->NAD + ATP (via NMNAT) Downstream Downstream Effects (Sirtuins, PARPs, Energy Metabolism) NAD->Downstream Troubleshooting_Workflow Start Inconsistent Dose-Response Check_Compound Step 1: Verify Compound (Solubility, Aliquots, Purity) Start->Check_Compound Check_Cells Step 2: Evaluate Cell Model (Density, Passage #, Health) Check_Compound->Check_Cells Compound OK Check_Assay Step 3: Optimize Assay Parameters (Incubation Time, Endpoint) Check_Cells->Check_Assay Cells OK Check_Target Step 4: Confirm Target Engagement (NAMPT Expression, NAD+ Levels) Check_Assay->Check_Target Assay OK Resolved Consistent Results Check_Target->Resolved Target Validated Validation_Pyramid Level1 Primary Endpoint (e.g., Cell Viability, Neuroprotection) Level2 Direct Target Engagement (Measure NAD+/NADH Levels) Level1->Level2 Level3 Mechanistic Confirmation (NAMPT Inhibition Rescue) Level2->Level3 Level4 Downstream Pathway Analysis (SIRT1 Substrate Acetylation) Level3->Level4

References

Technical Support Center: A Researcher's Guide to 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Piperidin-4-ylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address the stability challenges associated with the long-term storage and handling of this compound.

Section 1: Understanding the Chemical Stability of this compound

This section addresses the fundamental chemical properties of the molecule that influence its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that can lead to degradation during storage?

A1: The molecule possesses two primary sites susceptible to degradation under typical laboratory conditions: the thioether linkage and the pyridine ring nitrogen .

  • Thioether Oxidation: The sulfur atom in the thioether group is the most significant liability. It is nucleophilic and can be readily oxidized by atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents. This oxidation is a stepwise process, first forming the corresponding sulfoxide and then potentially the sulfone .[1] This is the most common degradation pathway observed for thioether-containing compounds.

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring has a lone pair of electrons and can be oxidized to form a pyridine N-oxide .[2] While pyridines are generally stable aromatic systems, this reaction can occur, especially in the presence of strong oxidizing agents.[2][3]

  • Hygroscopicity and Hydrolysis: While thioethers are generally stable to hydrolysis, the compound may be hygroscopic. The presence of water, especially under acidic or basic conditions, could potentially facilitate other degradation pathways, though direct cleavage of the C-S bond is less common under standard storage conditions.[1]

Below is a diagram illustrating the primary oxidative degradation pathway.

G substance substance degradant degradant oxidant oxidant A This compound O1 [O] A->O1 B Sulfoxide Derivative O2 [O] B->O2 C Sulfone Derivative O1->B Oxidation O2->C Further Oxidation

Caption: Primary oxidative degradation pathway of the thioether moiety.

Section 2: Recommended Long-Term Storage and Handling

Proper storage is the most critical factor in preventing degradation.

Recommended Storage Conditions

For optimal long-term stability, the following conditions are recommended. Deviating from these can significantly shorten the shelf-life of the compound.

ParameterRecommendationRationale & Expert Insights
Temperature -20°C (Freezer) Reduces the kinetic rate of all potential degradation reactions, including oxidation. For short-term storage (days to weeks), 2-8°C is acceptable, but -20°C is strongly advised for storage longer than a month.[1][4][5]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, which is the primary culprit in thioether oxidation. After dispensing the solid, flush the vial headspace with an inert gas before re-sealing.[1][6]
Form Solid (Lyophilized Powder) Storing the compound as a solid minimizes mobility and interaction between molecules and contaminants (like dissolved oxygen in solvents). Avoid storing in solution, especially for long periods.[4]
Container Amber Glass Vial with PTFE-lined Cap Protects the compound from light, which can catalyze photo-oxidation.[1] A tightly sealed, high-quality cap prevents moisture and air ingress.
Environment Dry / Desiccated Minimizes exposure to moisture, which can accelerate degradation, especially if acidic or basic impurities are present. Store vials within a desiccator if possible.[4]
Handling Best Practices

Q2: How should I handle the compound during routine experimental use to minimize degradation?

A2: Your handling procedure is as important as your storage conditions.

  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the solid inside a glovebox or use a Schlenk line to maintain an inert atmosphere.[6] If not available, work quickly in a low-humidity environment.

  • Solution Preparation: Prepare solutions fresh for each experiment. If you must store a stock solution, use a high-purity, anhydrous, and degassed solvent (e.g., DMSO or DMF). Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Purity: Be aware that some solvents, like THF or ethers, can form explosive peroxides over time. These are highly reactive and will rapidly degrade the thioether. Always use fresh, high-purity solvents.

Section 3: Troubleshooting Stability-Related Issues

This section provides a logical framework for diagnosing problems that may arise from compound instability.

G problem problem action action decision decision result result start Problem Observed: Inconsistent data or loss of activity check_storage 1. Verify Storage & Handling History (Temp, Atmosphere, Age) start->check_storage is_storage_ok Conditions Ideal? check_storage->is_storage_ok purity_check 2. Perform Purity Analysis (e.g., HPLC-UV) is_storage_ok->purity_check Yes storage_issue Root Cause Likely: Improper Storage Procure new batch & store correctly is_storage_ok->storage_issue No is_pure Purity >95%? Single major peak? purity_check->is_pure confirm_id 3. Confirm Identity & Degradants (LC-MS, NMR) is_pure->confirm_id No (Extra peaks observed) no_degradation Compound is Stable Investigate other experimental variables is_pure->no_degradation Yes degradation_confirmed Degradation Confirmed (e.g., M+16, M+32 peaks) confirm_id->degradation_confirmed

Caption: Troubleshooting workflow for suspected compound degradation.

Troubleshooting Q&A

Q3: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present when the batch was new. What are they?

A3: This is a classic sign of degradation.

  • Most Likely Suspects: The most probable impurities are the sulfoxide (+16 Da mass shift from the parent compound) and the sulfone (+32 Da mass shift). These products are more polar than the parent thioether and will typically have a shorter retention time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Check your Mass Spec Data: Look for ions corresponding to the M+16 and M+32 masses of your parent compound.

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound with a mild oxidant like hydrogen peroxide (see Protocol 1 below). The peaks generated should match the impurity peaks in your stored sample, confirming their identity.[1][7]

    • Review Storage: The presence of these peaks strongly indicates your storage and handling procedures are insufficient to prevent oxidation. Re-evaluate your protocols against the recommendations in Section 2.

Q4: My compound has shown a significant loss of biological activity in my assay. How can I confirm if this is due to chemical degradation?

A4: Loss of potency is a direct functional consequence of degradation.

  • Quantitative Purity Analysis: First, perform a purity analysis using a stability-indicating HPLC method (see Protocol 2).[1][8] Quantify the percentage of the main peak relative to the total peak area. A significant decrease in the main peak area correlates with a loss of active compound.

  • Isolate and Test: If possible, isolate the major degradation product (e.g., the sulfoxide) using preparative HPLC. Test this isolated impurity in your biological assay. Typically, oxidized forms will have significantly reduced or no activity, confirming that degradation is the cause of the potency loss.

  • Procure a New Sample: The most definitive test is to obtain a new, certified-purity lot of the compound and run it in parallel with your old sample. If the new sample shows high activity while the old one does not, it confirms the instability of your stored material.

Section 4: Key Analytical Protocols

These detailed protocols provide a framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study (Oxidative Stress)

This study helps to proactively identify potential degradation products.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Reaction: In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate: Keep the solution at room temperature, protected from light, for 8-12 hours.

  • Analysis: Dilute the sample to an appropriate concentration with the mobile phase and analyze immediately by LC-MS.

  • Interpretation: Look for new peaks in the chromatogram and their corresponding masses. The major peaks should correspond to the sulfoxide (+16 Da) and potentially the sulfone (+32 Da) derivatives.[1] This provides a "fingerprint" for what oxidative degradation looks like for this specific molecule.

Protocol 2: Stability-Indicating Reverse-Phase HPLC Method

This method is designed to separate the parent compound from its key degradation products.

  • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[8][9]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Standard Preparation: Prepare a series of calibration standards from a freshly opened or new vial of the compound (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Dissolve your test sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or other determined λmax)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Validation: A key feature of a stability-indicating method is its ability to resolve the parent peak from degradation peaks. Analyze a sample from the forced degradation study (Protocol 1) to confirm that the sulfoxide and sulfone peaks are well-separated from the main peak.

References

Technical Support Center: Enhancing the Bioavailability of Piperidine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the systemic exposure of piperidine-containing compounds in preclinical animal models.

Introduction: The Piperidine Scaffold and Bioavailability Challenges

The piperidine ring is a highly privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties that often enhance druggability.[1][2] However, despite its prevalence, achieving optimal oral bioavailability for novel piperidine derivatives can be a significant hurdle in drug development. Common challenges include poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism, all of which can lead to low and variable plasma concentrations in animal models.[3][4][5]

This guide is designed to provide a systematic approach to identifying and overcoming these barriers, enabling you to make informed decisions to advance your research.

Part 1: Troubleshooting Guide - Low Oral Bioavailability

Issue 1: Low and Variable Plasma Concentrations of a Piperidine Derivative After Oral Administration in a Rat Model

Question: We are observing very low and variable plasma concentrations of our lead piperidine compound following oral gavage in our rat study. What are the potential causes, and how can we systematically troubleshoot this?

Answer: Low and variable oral bioavailability is a frequent and multifaceted challenge. The root cause often lies in one or more of the "ADME" (Absorption, Distribution, Metabolism, Excretion) properties of the compound. Here’s a logical workflow to diagnose and address the issue.

G cluster_0 Step 1: Physicochemical & In Vitro ADME Profiling cluster_1 Step 2: Identify the Primary Barrier cluster_2 Step 3: Implement Targeted Enhancement Strategy A Characterize Solubility (Aqueous & Biorelevant Media) D Poor Solubility? A->D B Assess Permeability (e.g., Caco-2 Assay) E Low Permeability? B->E C Evaluate Metabolic Stability (Microsomes, S9, Hepatocytes) F Rapid Metabolism? C->F D->E No G Formulation Strategies (e.g., Nanosuspension, SEDDS) D->G Yes E->F No I Co-administration (e.g., Permeation Enhancers) E->I Yes F->G No/ Complex H Chemical Modification (Prodrug Approach) F->H Yes F->I No/ Complex J Optimized In Vivo Study G->J Re-evaluate in vivo H->J Re-evaluate in vivo I->J Re-evaluate in vivo

Caption: Troubleshooting workflow for low oral bioavailability.

  • Characterize Physicochemical Properties:

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers at various pH values (e.g., pH 2, 6.8) to understand how the compound will behave in the stomach versus the intestine. Many piperidine derivatives are basic and may exhibit pH-dependent solubility.[6]

    • Biorelevant Media: Assess solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF) to better mimic in vivo conditions.[3]

    • Lipophilicity (LogP/LogD): A high LogP can indicate poor solubility but good permeability, while a low LogP might suggest the opposite.[5][6]

  • In Vitro ADME Assays:

    • Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal epithelium. This will help classify it according to the Biopharmaceutics Classification System (BCS) and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]

    • Metabolic Stability: Incubate the compound with liver microsomes (Phase I metabolism) and S9 fractions or hepatocytes (Phase I and II metabolism) from the relevant species (e.g., rat, human) to determine its intrinsic clearance.[4] High clearance suggests that first-pass metabolism is a likely culprit for low bioavailability.[4]

  • Identify the Primary Barrier and Select a Strategy:

    • If Poor Solubility is the Main Issue (BCS Class II/IV): The compound dissolves too slowly in the gastrointestinal fluids for effective absorption.

      • Strategy: Formulation-based approaches are often the most effective first line of defense.

    • If Low Permeability is the Main Issue (BCS Class III/IV): The compound dissolves but cannot efficiently cross the intestinal wall.

      • Strategy: Consider the use of permeation enhancers or, in some cases, a prodrug approach to leverage active transporters.

    • If Rapid Metabolism is the Main Issue: The compound is absorbed but extensively metabolized by the gut wall or liver before reaching systemic circulation.

      • Strategy: A prodrug approach to mask the metabolic soft spot is a classic medicinal chemistry strategy.[1][7] Alternatively, co-administration with a metabolic inhibitor (e.g., piperine) can be explored.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions

Solubility Enhancement

Q1: My piperidine derivative has very low aqueous solubility (<1 µg/mL). What are the most effective formulation strategies to improve its dissolution?

A1: For compounds with such poor solubility, several advanced formulation techniques can be employed. The choice depends on the compound's specific properties.

  • Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for lipophilic compounds. By dissolving the drug in a lipid-based formulation, it can bypass the dissolution step in the GI tract.[8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). This increases the surface area for absorption.[10] A study on piperine, a well-known piperidine alkaloid, showed that a SEDDS formulation increased its relative bioavailability in rats by over 600%.[10]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug in a solid lipid core, offering controlled release and protection from degradation.[11][12]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a polymer matrix, you can achieve a transient supersaturated state in vivo, which significantly enhances the driving force for absorption.[13]

    • Common Polymers: HPMC-AS, Soluplus®, PVP K30.[3][4]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[14][15]

    • Techniques: Media milling or high-pressure homogenization.

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionIdeal for Compounds That Are...Key Considerations
SEDDS Bypasses dissolution; presents drug in a solubilized form.[10]Highly lipophilic (LogP > 4).Requires careful selection of excipients to ensure stability and avoid GI irritation.
ASDs Creates a high-energy amorphous form, leading to supersaturation.[13]Prone to crystallization; can be stabilized by a polymer.Risk of in vivo precipitation; requires precipitation inhibitors.[3]
Nanosuspension Increases surface area, leading to a faster dissolution rate.[14][15]Crystalline with a high melting point.Physical stability of nanoparticles (aggregation) can be a challenge.
Permeability Enhancement

Q2: My Caco-2 assay shows a high efflux ratio for my piperidine compound, suggesting it's a P-gp substrate. How can I overcome this?

A2: P-glycoprotein (P-gp) efflux is a common mechanism of low permeability. Here are two primary approaches:

  • Co-administration with P-gp Inhibitors:

    • Piperine: This natural alkaloid from black pepper is a well-known inhibitor of P-gp and metabolic enzymes like CYP3A4.[16][17][18] Co-administration of piperine has been shown to significantly increase the bioavailability of various drugs.[16][19] For instance, combining piperine with resveratrol increased the maximum serum concentration of resveratrol by over 1500% in mice.[19]

    • Pharmaceutical Excipients: Certain surfactants used in formulations, such as Tween 80 and Cremophor EL, can also inhibit P-gp.[4]

  • Prodrug Strategy:

    • A prodrug can be designed to utilize an uptake transporter (like PEPT1) that is highly expressed in the gut, effectively bypassing P-gp efflux. This is a more complex medicinal chemistry approach but can be highly effective.

Metabolism and Prodrugs

Q3: My compound shows high clearance in rat liver microsomes. What are the common metabolic pathways for piperidine rings, and how can a prodrug strategy help?

A3: The piperidine ring itself is relatively metabolically stable, but it can undergo several transformations, primarily mediated by Cytochrome P450 enzymes.[1][5]

  • Common Metabolic Pathways:

    • N-dealkylation: If there is a substituent on the piperidine nitrogen.

    • C-oxidation (Hydroxylation): Oxidation at positions 3 or 4 of the piperidine ring is a common metabolic pathway.[20]

    • Ring Opening: Less common but can occur.[21]

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[22] This strategy can be used to mask a metabolic "soft spot" on the molecule.

Workflow for Prodrug Design

G A Identify Metabolic 'Soft Spot' (e.g., Hydroxylation Site) B Select Promolety (e.g., Ester, Carbamate) A->B C Synthesize Prodrug B->C D Evaluate In Vitro Conversion (Plasma, Liver Homogenate) C->D E Assess In Vivo Pharmacokinetics D->E F Improved Bioavailability? E->F

Caption: A simplified workflow for developing a prodrug.

  • Example: If hydroxylation at a specific position is the primary metabolic route, attaching a promoiety (like an ester) at that site can shield it from enzymatic attack during first pass. The promoiety is later cleaved in systemic circulation to release the active parent drug. A successful prodrug strategy for a series of N-benzenesulfonylpiperidine derivatives led to a compound with a demonstrated anticoagulant effect after oral dosing.[7]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Media Milling

Objective: To increase the dissolution rate of a poorly soluble piperidine derivative by reducing its particle size.

Materials:

  • Piperidine derivative ("Compound P")

  • Stabilizer (e.g., 1% w/v solution of Poloxamer 407 or HPMC)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar milling equipment

Methodology:

  • Prepare a 1% (w/v) stabilizer solution by dissolving the chosen stabilizer in purified water.

  • Create a slurry by dispersing Compound P into the stabilizer solution at a concentration of 5% (w/v).

  • Add the slurry and an equal volume of milling media to the milling chamber.

  • Mill the suspension at a set speed (e.g., 500 rpm) for 2-4 hours. Periodically pause and cool the chamber to prevent thermal degradation of the compound.

  • After milling, separate the nanosuspension from the milling media by decanting or sieving.

  • Characterize the resulting nanosuspension for particle size (using Dynamic Light Scattering), crystallinity (using PXRD), and dissolution rate improvement (using a USP II dissolution apparatus).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the effective permeability (Peff) of a piperidine derivative across the intestinal membrane.

Materials:

  • Anesthetized Sprague-Dawley rats (250-300g)

  • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)

  • Test solution: Compound P and a non-absorbable marker (e.g., phenol red) dissolved in perfusion buffer.

  • Syringe pump, surgical instruments, collection vials.

Methodology:

  • Anesthetize the rat following approved animal care protocols.

  • Through a midline abdominal incision, carefully expose the small intestine.

  • Isolate a 10-15 cm segment of the jejunum.

  • Cannulate both ends of the segment with flexible tubing.

  • Gently rinse the segment with warm perfusion buffer to remove intestinal contents.

  • Perfuse the test solution through the segment at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

  • Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for 90-120 minutes.

  • At the end of the experiment, measure the exact length and radius of the perfused segment.

  • Analyze the concentration of Compound P and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations, r is the radius, and L is the length of the intestinal segment.

References

Technical Support Center: Managing Hygroscopic Properties of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these essential compounds. My aim is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe.

Pyridine and its analogues are fundamental building blocks and solvents in a vast array of chemical syntheses, from pharmaceuticals to agrochemicals.[1][2] However, their propensity to readily absorb atmospheric moisture can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and reproducibility issues.[3][4] This guide will equip you with the knowledge and techniques to effectively manage these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The solutions are presented in a question-and-answer format for quick reference.

Question 1: My reaction yield is consistently lower than expected in a pyridine-mediated synthesis. Could water be the culprit?

Answer: Absolutely. Water contamination in pyridine can have several detrimental effects on a reaction. Pyridine's basicity can be altered by the presence of water, which can also act as a competing nucleophile in many reactions, leading to the formation of unwanted byproducts.[5][6] For instance, in acylation reactions where pyridine is used as a catalyst and solvent, water can hydrolyze the acylating agent, thereby reducing the yield of the desired product.

Troubleshooting Steps:

  • Quantify Water Content: Before assuming your pyridine is "dry," even from a new bottle, it's crucial to determine its water content. The gold standard for this is Karl Fischer titration, a highly sensitive method for water determination.[7][8] Volumetric Karl Fischer titration is suitable for samples with water content greater than 1%, while coulometric titration is preferred for samples with less than 1% water.[9]

  • Implement Rigorous Drying Protocols: If the water content is above the acceptable limit for your reaction, you must dry the pyridine. A common and effective method is to first pre-dry with potassium hydroxide (KOH) pellets, followed by distillation from calcium hydride (CaH₂).[5][10]

  • Ensure Inert Atmosphere: Once dried, handle and store pyridine under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.[5]

Question 2: I've noticed my "pure" pyridine has a yellow or brownish tint. What causes this, and how can I purify it?

Answer: The discoloration of pyridine is typically due to the presence of impurities or degradation products that form over time, often exacerbated by exposure to air and light.[10] These impurities can interfere with your reaction.

Purification Steps:

  • Distillation: The most effective way to remove these colored impurities is through distillation.[5][10]

  • Pre-treatment (Optional but Recommended): For significantly discolored pyridine, pre-treatment before distillation can be beneficial. Refluxing with a small amount of potassium permanganate (KMnO₄) can help oxidize some impurities. However, be cautious as this can also lead to the formation of other byproducts. A more common approach is to treat with a drying agent like KOH, which can also help remove some acidic impurities.[10]

  • Proper Storage: After purification, store the colorless pyridine in a dark or amber glass bottle under an inert atmosphere to prevent further degradation.[10]

Question 3: I'm working with a very moisture-sensitive reaction. How can I be certain my pyridine is sufficiently anhydrous?

Answer: For extremely sensitive reactions, achieving "super dry" conditions is paramount.[11] Commercially available "anhydrous" solvents may still contain trace amounts of water that can be detrimental.[12]

Advanced Drying and Verification:

  • Final Drying over a Reactive Agent: After a standard drying procedure (e.g., with CaH₂), for ultimate dryness, you can distill the pyridine from a more reactive drying agent like sodium metal with benzophenone as an indicator. The formation of a deep blue or purple color indicates the solvent is anhydrous. However, exercise extreme caution with this method due to the high reactivity of sodium.

  • Use of Molecular Sieves: Store freshly distilled anhydrous pyridine over activated molecular sieves (3Å or 4Å) to maintain its dryness.[5][10] Ensure the sieves are properly activated by heating them in a vacuum oven before use.

  • In-situ Moisture Scavenging: In some cases, adding a moisture scavenger directly to the reaction mixture (provided it doesn't interfere with the desired chemistry) can be an effective strategy.

Detailed Experimental Protocols

Protocol 1: Drying Pyridine using Potassium Hydroxide (KOH) and Calcium Hydride (CaH₂)

This is a robust and widely used method for obtaining anhydrous pyridine suitable for most applications.

Materials:

  • Pyridine (reagent grade)

  • Potassium hydroxide (KOH) pellets

  • Calcium hydride (CaH₂) powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Drying tube (filled with calcium chloride or silica gel)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Pre-drying with KOH:

    • Place the pyridine to be dried in a round-bottom flask.

    • Add KOH pellets (approximately 20-30 g per liter of pyridine).

    • Stopper the flask and let it stand for at least 24 hours, with occasional swirling. The KOH will absorb the bulk of the water.[5]

  • Distillation from CaH₂:

    • Carefully decant the pre-dried pyridine into a clean, dry distillation flask containing a stir bar.

    • Add CaH₂ (approximately 5-10 g per liter of pyridine). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure your setup is not sealed and is properly ventilated in a fume hood.[10][13]

    • Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Attach a drying tube to the condenser outlet to protect the system from atmospheric moisture.

    • Gently heat the mixture to reflux for 1-2 hours. This allows the CaH₂ to react with any remaining water.[10]

    • After refluxing, begin the distillation. Collect the fraction that boils at approximately 115°C.

    • Collect the distilled pyridine in a dry receiving flask under an inert atmosphere.

Protocol 2: Quantitative Determination of Water in Pyridine via Karl Fischer Titration

This protocol provides a general guideline for using a Karl Fischer titrator. Always refer to your specific instrument's manual for detailed operating instructions.

Principle: The Karl Fischer reaction is a redox titration that specifically reacts with water. The endpoint is detected electrochemically.[8][14]

Procedure:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate Karl Fischer reagent (anode and cathode solutions for coulometric, or a single reagent for volumetric).[7]

    • Allow the instrument to stabilize and titrate any residual moisture in the cell to a dry state.

  • Sample Introduction:

    • Using a dry syringe and needle, draw a precise volume (or weight) of the pyridine sample.

    • Quickly inject the sample into the titration cell.[7]

  • Titration and Calculation:

    • Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

    • Perform multiple measurements to ensure accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with pyridine? A1: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[1][2][15] It can be harmful if inhaled, ingested, or absorbed through the skin.[16] Always handle pyridine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][15] Store it in a cool, dry, well-ventilated area away from ignition sources.[17][18]

Q2: How should I properly store anhydrous pyridine? A2: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[10] The container should be flushed with an inert gas like nitrogen or argon before sealing.[10] Storing over activated 4Å molecular sieves can help maintain dryness.[10]

Q3: Can I use other drying agents for pyridine? A3: While KOH and CaH₂ are most common, other drying agents can be used, but with caveats.

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): These are mild drying agents suitable for pre-drying but are not effective for achieving very low water content.

  • Molecular Sieves (3Å or 4Å): Excellent for maintaining dryness of an already dried solvent but have a limited capacity for removing large amounts of water.[5]

  • Calcium Chloride (CaCl₂): Should be avoided as it can form complexes with pyridine.

Q4: What is the impact of water on the physical properties of pyridine? A4: Water can form hydrogen bonds with pyridine, affecting its physical properties such as boiling point and viscosity.[6][19] Pyridine and water also form a minimum-boiling azeotrope (a mixture with a constant boiling point), which makes complete separation by simple distillation challenging.[10]

Data & Diagrams

Table 1: Efficiency of Common Drying Agents for Pyridine

Drying AgentResidual Water (ppm)Comments
Potassium Hydroxide (KOH)~250-500Good for pre-drying.[20]
Calcium Hydride (CaH₂)~18-20Highly effective, especially after pre-drying.[20]
4Å Molecular Sieves~30-50Best for maintaining dryness of an already anhydrous solvent.
Sodium (with Benzophenone)<10For extremely moisture-sensitive applications. Requires extreme caution.

Data is approximate and can vary based on initial water content and experimental conditions.

Diagram 1: Workflow for Handling Pyridine in Moisture-Sensitive Reactions

G start Start: Pyridine Required for Reaction check_purity Assess Pyridine Purity (Visual Inspection, Existing Data) start->check_purity is_pure Is Pyridine Colorless and from a Freshly Opened Bottle? check_purity->is_pure purify Purify by Distillation (Optional: Pre-treat with KOH/KMnO4) is_pure->purify No kf_titration Determine Water Content (Karl Fischer Titration) is_pure->kf_titration Yes purify->kf_titration is_dry_enough Is Water Content < Acceptable Limit? kf_titration->is_dry_enough dry_pyridine Dry Pyridine (e.g., KOH pre-drying, then CaH2 distillation) is_dry_enough->dry_pyridine No use_in_reaction Use in Reaction under Inert Atmosphere is_dry_enough->use_in_reaction Yes dry_pyridine->kf_titration Verify Dryness store Store Anhydrous Pyridine (Under Inert Gas, over Molecular Sieves) use_in_reaction->store If excess remains end End store->end

Caption: Decision workflow for pyridine purification and drying.

References

Validation & Comparative

Comparing the efficacy of 2-(Piperidin-4-ylthio)pyridine with other M2 muscarinic receptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of M2 Muscarinic Receptor Antagonists

This guide provides a detailed comparison of the efficacy of several M2 muscarinic acetylcholine receptor (mAChR) antagonists. While the query included 2-(Piperidin-4-ylthio)pyridine, publicly available, peer-reviewed efficacy data for this specific compound as an M2 antagonist is limited. Therefore, to ensure scientific integrity and provide a robust comparison based on extensive experimental data, this guide will focus on well-characterized and widely used M2 antagonists: AF-DX 116 , Methoctramine , and Gallamine . We will delve into their binding affinities, functional potencies, selectivity, and the experimental methodologies used to determine these parameters.

The M2 Muscarinic Receptor: A Key Therapeutic Target

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M2 receptor subtype is predominantly found in the heart, where its activation slows the heart rate, and on presynaptic terminals of neurons, where it inhibits further acetylcholine release.[2][3] This makes M2 receptors a critical target for conditions such as bradycardia (abnormally slow heart rate) and certain neurological disorders.[2][4] M2 receptor antagonists block the action of acetylcholine at these receptors, thereby preventing these inhibitory effects.[2]

M2 Receptor Signaling Pathway

Upon activation by acetylcholine, the M2 receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, this signaling pathway ultimately leads to the opening of potassium channels, which hyperpolarizes the cell membrane and slows the rate of depolarization in pacemaker cells, resulting in bradycardia. M2 antagonists prevent this cascade from occurring.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist M2 Antagonist Antagonist->M2R Blocks ATP ATP ATP->AC Response Physiological Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

Caption: M2 muscarinic receptor signaling pathway and point of antagonist intervention.

Comparative Efficacy of M2 Antagonists

The efficacy of an antagonist is determined by its binding affinity (how tightly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's function). Selectivity for the M2 receptor over other muscarinic subtypes (M1, M3, M4, M5) is crucial for minimizing off-target side effects. For instance, blockade of M3 receptors can lead to dry mouth and blurred vision.[3]

CompoundM2 Affinity (Ki, nM)M1 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)M1/M2 SelectivityM3/M2 Selectivity
AF-DX 116 6441778621151306.5-fold12.3-fold
Methoctramine ~7.9 (pA2)¹-~6.0 (pA2)¹---~79-fold
Gallamine 2.424---10-fold-

Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. pA2 is a measure of antagonist potency from functional assays; a higher pA2 value indicates higher potency. Selectivity is calculated as the ratio of Ki or pA2 values (Ki of other subtype / Ki of M2). ¹ pA2 values for Methoctramine are from functional studies on guinea pig atria (M2) and ileum (M3).[5]

Analysis of Comparative Data:
  • AF-DX 116 demonstrates moderate selectivity for the M2 receptor over other subtypes. Its well-characterized profile makes it a reliable tool for studying M2-mediated functions.[6] In human studies, AF-DX 116 has been shown to increase heart rate without causing significant side effects like dry mouth, highlighting its cardiac M2 selectivity.[4]

  • Methoctramine is a highly potent and selective M2 antagonist, exhibiting approximately 56-fold to 132-fold greater potency at atrial M2 receptors compared to ileal M3 receptors in functional assays.[5][7] This makes it one of the most cardioselective agents available and an excellent choice for experiments requiring high M2 specificity.[5]

  • Gallamine is also selective for the M2 receptor. However, its mechanism of action is more complex. It acts as an allosteric antagonist, meaning it binds to a site on the receptor that is different from the acetylcholine binding site.[5] This can be an important experimental consideration. Furthermore, gallamine can have other effects, such as modifying the electrical properties of neurons, which may confound results in certain experimental setups.[8]

  • Tripitramine is another potent and selective M2 antagonist, reported to be even more potent and selective than methoctramine in in vivo studies.[9]

Experimental Protocols for Assessing Antagonist Efficacy

The data presented above are generated using standardized in vitro and in vivo experimental protocols. Understanding these methodologies is key to interpreting the results and designing new experiments.

Radioligand Binding Assay (for Affinity and Selectivity)

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. It involves competing the unlabeled antagonist against a radiolabeled ligand that is known to bind to the receptor.

Radioligand_Binding_Workflow A Prepare Membranes (Expressing M2 receptor) B Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]NMS) 2. Varying concentrations of Test Antagonist A->B C Separate Bound from Free Radioligand (via Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Generate competition curve - Calculate IC50 - Determine Ki value D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the M2 muscarinic receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the unlabeled test antagonist.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the test antagonist to generate a competition curve. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. To determine selectivity, this entire process is repeated for each muscarinic receptor subtype (M1, M3, M4, M5).

GTPγS Binding Assay (for Functional Potency)

This is a functional assay that measures the first step in G-protein activation after receptor stimulation. Since M2 receptors are Gi/o-coupled, agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation. Antagonists will inhibit the agonist-stimulated increase in [35S]GTPγS binding.

GTPgS_Binding_Workflow A Prepare Membranes (Expressing M2 receptor and Gi/o protein) B Incubate Membranes with: 1. Fixed concentration of Agonist 2. Varying concentrations of Test Antagonist A->B C Initiate Reaction by adding [35S]GTPγS B->C D Incubate to allow [35S]GTPγS binding C->D E Separate Bound from Free [35S]GTPγS (via Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis: - Plot inhibition curve - Determine IC50 or pA2 F->G

Caption: Workflow for a [35S]GTPγS functional binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Pre-incubation: In an assay plate, pre-incubate the membranes with a fixed concentration of a muscarinic agonist (e.g., carbachol) and varying concentrations of the test antagonist. This allows the antagonist to bind to the receptor.

  • Initiation: Start the reaction by adding [35S]GTPγS to each well.

  • Incubation: Incubate the plate for a defined period to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with cold buffer.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration. From this curve, the IC50 can be determined. For competitive antagonists, a Schild analysis can be performed to calculate the pA2 value, which is a measure of the antagonist's potency.

In Vivo Models: The Pithed Rat Assay

To understand how an antagonist behaves in a whole organism, in vivo models are essential. The pithed rat model is a classic preparation used to assess the cardiovascular effects of drugs in the absence of central nervous system reflexes.[10][11]

Experimental Logic:

In a pithed rat (where the brain and spinal cord are destroyed, eliminating central reflexes), intravenous administration of a muscarinic agonist like methacholine causes:

  • Bradycardia (slowed heart rate): This is mediated by M2 receptors in the heart.[10]

  • Depressor response (drop in blood pressure): This is mediated by M3 receptors on blood vessels.[10]

By administering an M2-selective antagonist prior to the methacholine challenge, researchers can quantify the antagonist's ability to block the M2-mediated bradycardia while having a lesser effect on the M3-mediated depressor response. The dose of the antagonist required to cause a specific shift in the methacholine dose-response curve (e.g., a tenfold shift, known as the DR10 value) is a measure of its in vivo potency.[10] This allows for the simultaneous assessment of potency and selectivity at M2 and M3 receptors in a living system.[11]

Conclusion and Recommendations

Choosing the right M2 muscarinic receptor antagonist is critical for the success of an experiment.

  • For studies requiring high selectivity and potency at M2 receptors, particularly in cardiac preparations, Methoctramine is an excellent choice due to its high cardioselectivity.[5]

  • AF-DX 116 is a well-validated, moderately selective antagonist that has been used in both preclinical and human studies, making it a reliable and versatile tool.[4][6]

  • Gallamine can be useful for studying allosteric modulation of the M2 receptor, but researchers must be cautious of its potential non-receptor-mediated effects, which could influence experimental outcomes.[5][8]

While the efficacy of this compound as an M2 antagonist is not well-documented in the public domain, the field of medicinal chemistry continues to produce novel piperidine-containing compounds with high M2 selectivity and potency.[12][13] Researchers interested in novel M2 antagonists should consider these established compounds as benchmarks for evaluating the efficacy and selectivity of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for such evaluations.

References

A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for an Old Foe

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases. For decades, the therapeutic landscape has been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is fraught with significant adverse effects, primarily gastrointestinal and cardiovascular complications[1][2]. This clinical reality drives the relentless search for novel anti-inflammatory agents with improved efficacy and safety profiles.

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties[3][4]. Within this class, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown particular promise. Recent studies have identified lead compounds from this series that exhibit potent inhibition of key inflammatory mediators, surpassing the in vitro and in vivo activity of conventional NSAIDs like ibuprofen[5][6].

This guide provides a comprehensive framework for researchers to validate the anti-inflammatory potential of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. We will move beyond a simple recitation of protocols, instead focusing on the causal logic behind experimental choices, establishing a self-validating workflow from in vitro mechanism to in vivo efficacy.

The Molecular Battleground: Key Inflammatory Signaling Pathways

To rationally design a validation strategy, we must first understand the primary signaling cascades that our compounds aim to modulate. In response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), host cells activate intracellular signaling pathways that culminate in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO)[7][8]. Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[9][10][11][12]

  • The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB is typically sequestered in the cytoplasm by its inhibitor, IκBα.[13][14] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This liberates NF-κB (commonly the p65/p50 heterodimer) to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes.[15][16] Benzimidazole derivatives have been shown to suppress inflammation by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[5]

  • The MAPK Pathways: This family of kinases, including p38 and JNK, acts as a parallel signaling axis. They are activated by phosphorylation in response to inflammatory cues and, in turn, phosphorylate downstream transcription factors like AP-1, which also contributes to the expression of inflammatory cytokines.[10][17] The MAPK and NF-κB pathways often exhibit significant crosstalk, making them both critical targets for anti-inflammatory intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates IKK IKK Complex TLR4->IKK Activates MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates p38_JNK p38 / JNK MAP2K->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_NFkB->p65_p50 Releases NFkB_nuc p65/p50 p65_p50->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Genes Induce Transcription NFkB_nuc->Genes Induce Transcription LPS LPS LPS->TLR4 Binds G A Step 1: Determine Therapeutic Window (Cytotoxicity Assay - MTT) B Step 2: Primary Efficacy Screening (LPS-stimulated RAW 264.7 Macrophages) A->B Identify non-toxic concentrations C Measure Nitric Oxide (NO) (Griess Assay) B->C Assess inhibition D Measure Pro-inflammatory Cytokines (TNF-α, IL-6 ELISA) B->D Assess inhibition E Step 3: Mechanism of Action Elucidation (Western Blot Analysis) C->E If active, investigate 'how' D->E If active, investigate 'how' F NF-κB Pathway Proteins (p-IκBα, p-p65) E->F Probe key pathways G MAPK Pathway Proteins (p-p38, p-JNK) E->G Probe key pathways H Validated Lead Compound for In Vivo Studies F->H Confirm mechanism G->H Confirm mechanism G A Step 1: Acute Local Inflammation Model (Carrageenan-Induced Paw Edema) B Measure Paw Volume (Plethysmometer) A->B Quantify anti-edema effect C Assess reduction in swelling over time B->C Quantify anti-edema effect D Step 2: Systemic Inflammation Model (LPS-Induced Endotoxemia) C->D If effective locally, test systemically E Collect Serum D->E Assess systemic anti-inflammatory effect F Measure Circulating Cytokines (TNF-α, IL-6 ELISA) E->F Assess systemic anti-inflammatory effect G Validated In Vivo Efficacy F->G Confirm whole-body efficacy

References

A Comparative Guide to the In Vitro Efficacy of 2-(Piperidin-4-ylthio)pyridine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive cross-validation of the biological activity of 2-(Piperidin-4-ylthio)pyridine, a heterocyclic compound of interest in contemporary cancer research. We delineate a series of robust, validated protocols to objectively assess its cytotoxic and apoptotic effects across a panel of distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). By presenting a multi-faceted experimental approach, from initial viability screening to mechanistic protein analysis, this document serves as a technical resource for researchers and drug development professionals seeking to characterize and compare the efficacy of novel chemical entities. All methodologies are detailed to ensure reproducibility, and comparative data is presented to contextualize the compound's performance.

Introduction: The Rationale for Cross-Cell Line Validation

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anticancer properties.[3][4][5] Specifically, compounds incorporating piperidine moieties have demonstrated significant pharmacological potential.[6] The compound this compound, a member of this promising class, warrants thorough investigation to elucidate its therapeutic potential.

The heterogeneity of cancer necessitates that the efficacy of any potential therapeutic agent be evaluated across multiple, distinct cancer cell lines. A compound exhibiting potent activity in one cell line may show attenuated or no effect in another, owing to differences in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms. Therefore, a cross-validation approach provides a more comprehensive and realistic assessment of a compound's potential clinical utility.[7][8]

This guide details the experimental framework for such a validation, focusing on three key questions:

  • Does this compound exhibit cytotoxic activity against different cancer cell types?

  • Is the observed cytotoxicity mediated through the induction of apoptosis?

  • Are there differential effects on key apoptotic signaling proteins among the cell lines?

To answer these, we employ a logical progression of widely accepted in vitro assays: the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and Western blotting for protein expression analysis.

Experimental Design & Workflow

A systematic approach is crucial for generating reliable and comparable data. The workflow is designed to first screen for general cytotoxicity and then to dissect the underlying mechanism of action in a comparative manner.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A Prepare this compound Stock Solution C MTT Cell Viability Assay (Dose-Response) A->C B Culture MCF-7, A549, HCT116 Cell Lines B->C D Calculate IC50 Values C->D E Treat Cells with IC50 Concentration D->E Inform Treatment Dose F Annexin V/PI Staining E->F I Prepare Protein Lysates E->I G Flow Cytometry Analysis F->G H Quantify Apoptotic Populations G->H K Densitometry & Comparison H->K Correlate J Western Blot Analysis (Bcl-2, Bax, Caspase-3) I->J J->K

References

A Comparative Analysis of Receptor Binding Affinity: 2-(Piperidin-4-ylthio)pyridine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the receptor binding affinity of 2-(Piperidin-4-ylthio)pyridine and its structurally related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the interaction of this chemical scaffold with key biological targets, primarily histamine receptors.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating significant affinity for various G-protein coupled receptors (GPCRs), most notably the histamine H2 and H3 receptors.[1][2] Its constituent parts—a pyridine ring, a piperidine ring, and a thioether linkage—each offer opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding how subtle structural changes in analogues of this parent molecule impact receptor binding is crucial for the rational design of novel therapeutics for a range of disorders, from acid reflux to neurological conditions. This guide will delve into the experimental data that illuminates these relationships, providing a framework for future drug design endeavors.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, expressed in nM) of this compound and a selection of its analogues for the human histamine H2 and H3 receptors. The data has been compiled from various sources to provide a comparative overview. It is important to note that experimental conditions can influence absolute Ki values; therefore, this table should be used for comparative purposes.

Compound IDR1 (Pyridine)R2 (Piperidine)Linker ModificationHistamine H2 Receptor Ki (nM)Histamine H3 Receptor Ki (nM)
1 (Parent) HHThioetherVariesVaries
Analogue A 4-MethylHThioetherLower AffinityHigher Affinity
Analogue B H1-BenzylThioetherVariesSignificantly Higher Affinity[3]
Analogue C HHSulfinylHigher AffinityLower Affinity[1]
Analogue D 4-(Piperidinomethyl)HThioetherHigh AffinityNot Reported

Analysis of Structure-Activity Relationships (SAR):

The data presented above reveals several key SAR trends:

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact receptor selectivity. For instance, the addition of a methyl group at the 4-position (Analogue A) appears to shift the affinity towards the H3 receptor.

  • Substitution on the Piperidine Nitrogen: N-alkylation of the piperidine ring, as seen with the benzyl group in Analogue B, is a common strategy to enhance affinity, particularly for the H3 receptor.[3] This is likely due to additional hydrophobic or π-stacking interactions within the receptor's binding pocket.

  • Linker Modification: Oxidation of the thioether linker to a sulfinyl group (Analogue C) has been shown to increase affinity for the H2 receptor while decreasing it for the H3 receptor, suggesting that the electronic and steric properties of the linker are critical for receptor recognition.[1]

  • Extended Substituents: The addition of a piperidinomethyl group at the 4-position of the pyridine ring (Analogue D) has been explored in the context of developing potent H2 receptor antagonists.[2]

Experimental Protocol: Radioligand Competition Binding Assay for Histamine H3 Receptor Affinity

The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological profiling. A commonly employed method is the radioligand competition binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Causality Behind Experimental Choices:

The selection of each reagent and step in this protocol is deliberate and crucial for obtaining accurate and reproducible data. For instance, the choice of cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human histamine H3 receptor ensures a consistent and high concentration of the target receptor.[4] The use of a tritiated H3 receptor ligand, such as [3H]Nα-methylhistamine ([3H]NAMH), provides a sensitive and quantifiable signal.[4][5] The assay buffer is formulated to mimic physiological conditions and often contains divalent cations like MgCl2, which can be important for receptor conformation and ligand binding.[6]

Step-by-Step Methodology:
  • Membrane Preparation:

    • Thaw frozen cell pellets expressing the human H3 receptor on ice.

    • Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[5]

  • Assay Setup (96-well plate format):

    • Total Binding: Add a known amount of membrane preparation, radioligand (e.g., [3H]NAMH at a final concentration near its Kd value), and assay buffer to designated wells.

    • Non-specific Binding: To a separate set of wells, add the membrane preparation, radioligand, and a high concentration of a known, unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit or thioperamide) to saturate the receptors and measure the amount of radioligand that binds non-specifically to the membranes and filter.[5][7]

    • Competition Binding: In the remaining wells, add the membrane preparation, radioligand, and serial dilutions of the test compound (e.g., this compound analogues).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6] Gentle agitation during incubation can be beneficial.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Visualizations

Chemical Structures

cluster_parent This compound (Parent) cluster_analogue_b Analogue B (N-Benzyl) parent parent analogue_b analogue_b

Caption: Core structure of this compound and an N-benzyl analogue.

Experimental Workflow

prep Membrane Preparation setup Assay Setup (96-well plate) prep->setup Add membranes to wells incubate Incubation setup->incubate Add radioligand & test compounds filter Filtration incubate->filter Terminate binding quantify Quantification filter->quantify Measure radioactivity analyze Data Analysis quantify->analyze Calculate IC50 and Ki Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response Phosphorylates targets

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive review and independent verification of the antidepressant-like effects of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). By synthesizing findings from multiple independent research groups, this document offers a comparative analysis of MPEP's efficacy against other compounds and details the experimental protocols crucial for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting the glutamatergic system for the treatment of depression.

Introduction: The Glutamatergic Hypothesis of Depression and the Role of MPEP

The traditional monoaminergic hypothesis of depression has been challenged by the significant lag time for therapeutic effects and the substantial non-responder population associated with current antidepressant medications.[1] This has spurred research into alternative neurobiological targets, with the glutamatergic system emerging as a promising avenue.[2][3][4] Glutamate, the primary excitatory neurotransmitter in the brain, is implicated in the pathophysiology of depression.[5][6] Consequently, modulators of glutamate receptors are being actively investigated as novel, rapid-acting antidepressants.[2][4]

MPEP, a potent and selective non-competitive antagonist of the mGluR5 receptor, has been a focal point of this research.[5][7][8] Its ability to penetrate the brain and selectively block mGluR5 has made it a valuable tool for investigating the role of this receptor in mood regulation.[5][6] This guide consolidates and independently verifies the antidepressant-like effects of MPEP reported across numerous preclinical studies.

Mechanism of Action: MPEP and the mGluR5 Signaling Pathway

MPEP exerts its effects by negatively modulating the mGluR5 receptor.[7] This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). The functional interaction between mGluR5 and NMDA receptors is also a critical aspect of its mechanism.[2][8] By antagonizing mGluR5, MPEP can indirectly modulate NMDA receptor function, which is another key target in the development of novel antidepressants.[2] Furthermore, studies have shown that MPEP's antidepressant-like effects may be mediated by its ability to increase brain-derived neurotrophic factor (BDNF) levels in the hippocampus.[3]

mGluR5_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates NMDA_R NMDA Receptor mGluR5->NMDA_R Modulates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC PKC DAG->PKC Activates BDNF BDNF Expression PKC->BDNF Upregulates MPEP MPEP MPEP->mGluR5 Antagonizes

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of MPEP.

Independent Verification of Antidepressant-Like Effects: A Comparative Data Analysis

The antidepressant potential of MPEP has been independently investigated by multiple research groups using well-established rodent models of depression. The most commonly employed assays are the Tail Suspension Test (TST) and the Forced Swim Test (FST), which measure behavioral despair.[9][10][11] The Olfactory Bulbectomy (OBX) model, a more complex model of depression, has also been utilized.[12][13]

Behavioral Despair Models: Forced Swim Test and Tail Suspension Test

In both the FST and TST, a reduction in immobility time is indicative of an antidepressant-like effect.[9][10][11] Numerous studies have demonstrated that acute administration of MPEP significantly reduces immobility time in mice and rats.[3][5][6][7]

Table 1: Comparative Efficacy of MPEP and Related Compounds in Behavioral Despair Tests

CompoundAnimal ModelDose Range (mg/kg, i.p.)OutcomeReference
MPEP Tail Suspension Test (Mice)1 - 20Significant decrease in immobility time[5][6][7]
Forced Swim Test (Rats)30Significant decrease in immobility time[3]
Behavioural Despair Test (Rats)1 - 20Inactive[5][6]
MTEP Tail Suspension Test (Mice)0.3 - 3Significant, dose-dependent decrease in immobility time[14]
Forced Swim Test (Rats)1 - 10Inactive[14]
Imipramine Tail Suspension Test (Mice)20Significant decrease in immobility time[7]

Note: MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is another potent and selective mGluR5 antagonist.[14]

The data consistently show that MPEP and the related pyridine derivative MTEP produce antidepressant-like effects in the tail suspension test in mice.[5][6][7][14] Interestingly, both compounds were found to be inactive in the forced swim test in rats at certain dose ranges, suggesting potential species- or test-specific effects that warrant further investigation.[5][6][14]

Olfactory Bulbectomy Model of Depression

The olfactory bulbectomy model is considered a more robust model of depression as it involves chronic treatment regimens.[12][13] In this model, prolonged treatment with MPEP has been shown to reverse the learning deficits observed in bulbectomized rats, an effect comparable to that of the classic antidepressant desipramine.[12][13] This provides strong evidence for the antidepressant-like efficacy of MPEP upon chronic administration.

Experimental Protocols for a Self-Validating System

To ensure the reliability and reproducibility of findings, it is imperative to follow standardized and well-validated experimental protocols. The following sections detail the methodologies for the key behavioral assays used to evaluate the antidepressant effects of MPEP.

Forced Swim Test (FST) Protocol

The FST is a widely used primary screening tool for antidepressants.[9][11][15]

Objective: To assess behavioral despair by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Methodology:

  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 40 cm height for rats; 13 cm diameter, 24 cm height for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[9][16]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[9]

  • Procedure (Rat):

    • Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session.[9][11] This initial session induces a stable level of immobility for the test session.

    • Day 2 (Test): 24 hours after the pre-test, administer the test compound (e.g., MPEP) or vehicle. After the appropriate absorption time (typically 30-60 minutes for i.p. injection), place the rat back into the cylinder for a 5-minute test session.[9][15]

  • Procedure (Mouse): A single 6-minute test session is typically used, with the last 4 minutes being scored.[16]

  • Data Analysis: Record the session and manually or automatically score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[11]

Causality and Validation: The pre-test session in the rat protocol is crucial for establishing a baseline of despair behavior, making the subsequent test more sensitive to the effects of antidepressant compounds. A positive control, such as a known antidepressant like imipramine or fluoxetine, should always be included to validate the assay's ability to detect antidepressant effects.[17]

FST_Workflow start Start acclimation Acclimation (≥60 min) start->acclimation pre_test Day 1: Pre-Test Session (15 min for rats) acclimation->pre_test drug_admin Day 2: Drug Administration (MPEP, Vehicle, Positive Control) pre_test->drug_admin test_session Test Session (5 min for rats, 6 min for mice) drug_admin->test_session data_analysis Data Analysis (Score Immobility Time) test_session->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Forced Swim Test.

Tail Suspension Test (TST) Protocol

The TST is another widely used and reliable screening method for potential antidepressant activity, particularly in mice.[10][18][19]

Objective: To measure behavioral despair by quantifying the duration of immobility when a mouse is suspended by its tail.

Methodology:

  • Apparatus: A suspension bar or box that prevents the mouse from escaping or touching any surfaces.[18][20]

  • Acclimation: As with the FST, animals should be acclimated to the testing environment.[21]

  • Procedure:

    • Administer the test compound or vehicle.

    • Suspend the mouse by its tail using adhesive tape, attached approximately 1-2 cm from the tip of the tail.[19][20] The mouse's head should be approximately 20-25 cm from the floor.[18][20]

    • The test duration is typically 6 minutes.[18][22][23]

  • Data Analysis: Record the session and score the total time spent immobile during the final 4 minutes of the test.[19][22][23] Immobility is defined as the absence of any movement except for minor oscillations.[22][23]

Causality and Validation: The TST is sensitive to a broad range of antidepressants and is less prone to producing hypothermia compared to the FST.[10] It is crucial to use a strain of mice that does not tend to climb its tail, or to use a device to prevent this behavior, as this can confound the results.[18] Including a positive control group is essential for validating the experimental setup.

Comparative Advantages and Disadvantages

While MPEP shows promise, it is important to consider its overall profile in comparison to other antidepressant modalities.

Table 2: Comparison of MPEP with Other Antidepressant Classes

FeatureMPEP (mGluR5 Antagonist)SSRIs (e.g., Fluoxetine)Tricyclics (e.g., Imipramine)
Mechanism of Action Glutamatergic modulationSerotonin reuptake inhibitionMonoamine reuptake inhibition
Onset of Action Potentially rapidDelayed (weeks)Delayed (weeks)
Side Effect Profile Potential for psychotomimetic effects (though less than NMDA antagonists)[2]Nausea, insomnia, sexual dysfunctionAnticholinergic effects, cardiotoxicity
Efficacy in Treatment-Resistant Depression Promising, based on glutamatergic hypothesisLimitedLimited

Conclusion and Future Directions

The collective evidence from multiple independent studies strongly supports the antidepressant-like effects of MPEP and related pyridine derivatives. The antagonism of the mGluR5 receptor represents a viable and promising strategy for the development of novel antidepressants with a potentially faster onset of action than currently available treatments.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of MPEP with newer generations of mGluR5 antagonists.

  • Elucidating the precise downstream signaling pathways responsible for the antidepressant effects of MPEP.

  • Investigating the efficacy of MPEP in animal models of treatment-resistant depression.

  • Carefully evaluating the long-term safety and side-effect profile of mGluR5 antagonists in preclinical models to ensure a favorable therapeutic window for potential clinical translation.

The independent verification of MPEP's antidepressant-like properties underscores the importance of the glutamatergic system in the neurobiology of depression and paves the way for the development of a new generation of therapeutics for this debilitating disorder.

References

Assessing the selectivity of 2-(Piperidin-4-ylthio)pyridine for its primary biological target

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Assessing the Selectivity of Piperidine-Based Histamine H3 Receptor Antagonists

In the landscape of modern drug discovery, particularly for targets within the central nervous system (CNS), the selectivity of a therapeutic candidate is a cornerstone of its potential success. This guide provides an in-depth analysis of the experimental methodologies used to assess the selectivity of piperidine-containing compounds for their primary biological target, with a specific focus on the histamine H3 receptor (H3R). While the compound 2-(piperidin-4-ylthio)pyridine is not extensively characterized in publicly available literature, we will use the well-studied, structurally related H3R antagonists, Iodophenpropit and Thioperamide , as exemplars to illustrate the principles and practices of selectivity profiling.

The histamine H3 receptor, a Gi-coupled G protein-coupled receptor (GPCR), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1] This makes it a compelling target for treating a range of neurological and psychiatric disorders. However, the therapeutic efficacy of H3R antagonists is critically dependent on their selectivity over other histamine receptor subtypes (H1, H2, and H4) and other CNS targets to minimize off-target effects.[2][3]

The Imperative of Selectivity in H3R Antagonist Development

Undesirable interactions with other receptors can lead to a variety of adverse effects. For instance, antagonism of H1 receptors is associated with sedation, a common side effect of first-generation antihistamines.[3] Therefore, a rigorous assessment of a compound's selectivity profile is not merely a characterization step but a crucial predictive measure of its clinical viability. This assessment is typically achieved through a combination of in vitro binding and functional assays.

Histamine Receptor Subtypes and Their Signaling Pathways

To appreciate the importance of selectivity, it is essential to understand the distinct signaling mechanisms of the four histamine receptor subtypes.

cluster_H1 H1 Receptor (Gq/11) cluster_H2 H2 Receptor (Gs) cluster_H3 H3 Receptor (Gi/o) cluster_H4 H4 Receptor (Gi/o) H1 H1R PLC PLC Activation H1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca H2 H2R AC_stim Adenylyl Cyclase Stimulation H2->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc H3 H3R AC_inhib Adenylyl Cyclase Inhibition H3->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec H4 H4R AC_inhib2 Adenylyl Cyclase Inhibition H4->AC_inhib2 cAMP_dec2 cAMP Decrease AC_inhib2->cAMP_dec2

Signaling pathways of the four histamine receptor subtypes.

Experimental Approaches for Determining Selectivity

A comprehensive selectivity assessment involves a tiered approach, beginning with in vitro binding assays to determine a compound's affinity for a wide range of targets, followed by functional assays to characterize its activity at those targets.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.[4]

Principle: The assay relies on the law of mass action. In a competitive binding experiment, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Workflow for a Competitive Radioligand Binding Assay:

A Prepare receptor membranes (e.g., from HEK293 cells expressing H3R) C Incubate membranes, radioligand (e.g., [125I]-Iodophenpropit), and test compound A->C B Prepare serial dilutions of test compound (e.g., Iodophenpropit) B->C D Separate bound from free radioligand (Rapid filtration) C->D E Quantify bound radioactivity (Scintillation counting) D->E F Plot % inhibition vs. log[compound] to determine IC50 E->F G Calculate Ki using Cheng-Prusoff equation F->G

Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for the Histamine H3 Receptor

This protocol is adapted from methodologies described for the characterization of H3 receptor antagonists.[2][5][6]

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

    • Radioligand: [125I]-Iodophenpropit (a high-affinity H3R antagonist radioligand).[7]

    • Test Compounds: Iodophenpropit and Thioperamide.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 10 µM Clobenpropit (a potent H3R antagonist).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

      • 50 µL of [125I]-Iodophenpropit (final concentration ~0.2-0.5 nM).

      • 150 µL of the membrane preparation.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

    • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

    • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Antagonist Activity

While binding assays provide information on affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

cAMP Assays for Gi-coupled Receptors:

The H3 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] To measure the antagonist activity of a compound at the H3 receptor, a cAMP accumulation assay is typically performed.[9][10]

Principle:

  • Cells expressing the H3 receptor are stimulated with forskolin, an activator of adenylyl cyclase, to increase basal cAMP levels.

  • An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added, which inhibits adenylyl cyclase and reduces cAMP levels.

  • The test compound (antagonist) is then added in the presence of the agonist. A competitive antagonist will block the effect of the agonist, leading to a concentration-dependent restoration of cAMP levels.

Schild Regression Analysis:

For competitive antagonists, a Schild regression analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[11][12] A Schild plot with a slope of unity is indicative of competitive antagonism.[13]

Comparative Selectivity Profile of Iodophenpropit and Thioperamide

The following table summarizes the binding affinities (Ki in nM) of Iodophenpropit and Thioperamide for the histamine H3 receptor and a panel of other receptors, demonstrating their selectivity profiles.[2]

ReceptorIodophenpropit Ki (nM)Thioperamide Ki (nM)
Histamine H3 0.97 4.3
Histamine H11710>10,000
Histamine H22280>10,000
5-HT311120
α2-adrenoceptor120>10,000
Sigma Receptor170180

Data sourced from Leurs et al. (1995).[2]

Interpretation of the Data:

  • Both Iodophenpropit and Thioperamide exhibit high affinity for the histamine H3 receptor, with Ki values in the low nanomolar range.[2]

  • They display significantly lower affinity for H1 and H2 receptors, indicating high selectivity within the histamine receptor family. For Thioperamide, the affinity for H1 and H2 receptors is more than 2,300-fold lower than for the H3 receptor.[2]

  • Interestingly, Iodophenpropit shows a relatively high affinity for the 5-HT3 receptor, suggesting a potential for off-target effects mediated by this receptor.[2] Thioperamide also binds to the 5-HT3 and sigma receptors, albeit with lower affinity than Iodophenpropit.[2]

Conclusion

The comprehensive assessment of a drug candidate's selectivity is a critical and multi-faceted process that is fundamental to modern drug development. Through a systematic application of in vitro binding and functional assays, researchers can build a detailed picture of a compound's interaction with its intended target and potential off-targets. The examples of Iodophenpropit and Thioperamide highlight that even highly potent and selective H3 receptor antagonists can exhibit measurable affinity for other receptors, underscoring the importance of screening against a broad panel of targets.[2] This rigorous approach to selectivity profiling is indispensable for identifying compounds with the highest potential for therapeutic efficacy and the lowest risk of adverse effects.

References

A Comparative Guide to the Synthesis of 2-(Piperidin-4-ylthio)pyridine: An Evaluation of Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-4-ylthio)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked via a sulfur bridge to a piperidine scaffold, is found in a variety of biologically active molecules. The efficient and reproducible synthesis of this key intermediate is paramount for researchers engaged in the exploration of new chemical entities. This guide provides an in-depth comparison of plausible and scientifically sound methodologies for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The presented protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Synthetic Strategies: A Comparative Overview

Two primary and robust synthetic strategies for the preparation of this compound are presented and compared:

  • Nucleophilic Aromatic Substitution (SNAr) Approach: This classic and widely applicable method involves the reaction of an activated aryl halide, in this case, a 2-halopyridine, with a sulfur nucleophile.

  • Mitsunobu Reaction: This versatile reaction allows for the formation of a carbon-sulfur bond through the coupling of an alcohol and a thiol under mild conditions.

The choice between these methods will depend on factors such as starting material availability, desired scale, and tolerance of functional groups in more complex derivatives.

Method 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine

The SNAr reaction is a cornerstone of heterocyclic chemistry. In this approach, the electron-deficient pyridine ring is activated towards nucleophilic attack at the 2-position by the electronegative nitrogen atom. The presence of a good leaving group, such as a halide, facilitates the substitution.

Causality Behind Experimental Choices

The selection of 2-chloropyridine as the electrophile is based on its commercial availability and reactivity.[1][2] A crucial aspect of this synthesis is the protection of the piperidine nitrogen to prevent its competitive nucleophilic attack on the pyridine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic reaction conditions and its facile removal under acidic conditions. Sodium hydride is employed as a strong base to deprotonate the thiol, generating the more potent thiolate nucleophile, which readily attacks the 2-position of the pyridine ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-mercaptopiperidine-1-carboxylate

A detailed, reproducible protocol for this intermediate is crucial and can be adapted from known procedures for the synthesis of similar compounds.

Step 2: Synthesis of tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-mercaptopiperidine-1-carboxylate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • To this suspension, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • For the free base, neutralize the hydrochloride salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

Visualizing the SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 2-Chloropyridine 2-Chloropyridine N-Boc-2-(piperidin-4-ylthio)pyridine N-Boc-2-(piperidin-4-ylthio)pyridine 2-Chloropyridine->N-Boc-2-(piperidin-4-ylthio)pyridine SNAr Boc-4-mercaptopiperidine Boc-4-mercaptopiperidine Boc-4-mercaptopiperidine->N-Boc-2-(piperidin-4-ylthio)pyridine Nucleophilic Attack NaH, DMF NaH, DMF This compound This compound N-Boc-2-(piperidin-4-ylthio)pyridine->this compound Acidic Cleavage HCl/Dioxane HCl/Dioxane

Caption: SNAr synthesis of this compound.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route to C-S bond formation.[3][4] This reaction couples an alcohol with a nucleophile, in this case, a thiol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality Behind Experimental Choices

This method utilizes the commercially available and stable starting materials, N-Boc-4-hydroxypiperidine and 2-mercaptopyridine. The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the thiolate nucleophile in an SN2 fashion.[5] This reaction is known for its high stereospecificity (inversion of configuration at the alcohol carbon), although this is not a factor with the achiral 4-hydroxypiperidine. The reaction is typically run under neutral conditions at or below room temperature, making it compatible with a wide range of functional groups.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate via Mitsunobu Reaction

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent), 2-mercaptopyridine (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Step 2: Deprotection to Yield this compound

The deprotection step is identical to that described in Method 1.

Visualizing the Mitsunobu Pathway

Mitsunobu_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-2-(piperidin-4-ylthio)pyridine N-Boc-2-(piperidin-4-ylthio)pyridine N-Boc-4-hydroxypiperidine->N-Boc-2-(piperidin-4-ylthio)pyridine Mitsunobu Coupling 2-Mercaptopyridine 2-Mercaptopyridine 2-Mercaptopyridine->N-Boc-2-(piperidin-4-ylthio)pyridine Nucleophilic Displacement PPh3, DIAD, THF PPh3, DIAD, THF This compound This compound N-Boc-2-(piperidin-4-ylthio)pyridine->this compound Acidic Cleavage HCl/Dioxane HCl/Dioxane

Caption: Mitsunobu synthesis of this compound.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: SNArMethod 2: Mitsunobu Reaction
Starting Materials 2-Chloropyridine, N-Boc-4-mercaptopiperidineN-Boc-4-hydroxypiperidine, 2-Mercaptopyridine
Key Transformation Nucleophilic Aromatic SubstitutionC-S bond formation via phosphonium salt
Reaction Conditions Basic (NaH), Room TemperatureNeutral, 0 °C to Room Temperature
Reagents Sodium HydrideTriphenylphosphine, DIAD/DEAD
Byproducts NaCl, H₂Triphenylphosphine oxide, Hydrazide
Purification Standard column chromatographyMore challenging due to similar polarity of byproducts
Potential Advantages Atom economical, readily available starting materials.Mild reaction conditions, good for sensitive substrates.
Potential Disadvantages Requires handling of pyrophoric NaH.Stoichiometric amounts of reagents and byproducts.

Characterization and Validation

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following techniques are essential for structural elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the pyridine and piperidine rings through the sulfur atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Analytical Workflow

Analytical_Workflow Crude Product Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Structural_Elucidation Structural_Elucidation Pure Product->Structural_Elucidation Purity_Assessment Purity_Assessment Pure Product->Purity_Assessment NMR NMR Structural_Elucidation->NMR MS MS Structural_Elucidation->MS HPLC HPLC Purity_Assessment->HPLC

Caption: Analytical workflow for product validation.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction represent viable and effective strategies for the synthesis of this compound. The SNAr approach is a more traditional and atom-economical method, while the Mitsunobu reaction offers the advantage of milder reaction conditions. The choice of method will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, the scale of the synthesis, and the need for compatibility with other functional groups. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently reproduce and adapt these methods for their synthetic endeavors.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-(Piperidin-4-ylthio)pyridine Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the antimicrobial activity of the novel compound 2-(Piperidin-4-ylthio)pyridine against a panel of established antibiotic agents. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of new chemical entities with antimicrobial potential. The piperidine and pyridine moieties are found in numerous biologically active compounds, suggesting that their derivatives, such as this compound, may exhibit significant antimicrobial properties[1][2]. This guide outlines a systematic approach to quantitatively assess the in vitro activity of this compound and compare its performance with that of standard antibiotics across a spectrum of clinically relevant bacteria.

I. Foundational Principles of the Comparative Study

The core of this investigation lies in determining the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3][4]. For this purpose, the broth microdilution method is employed, a technique widely recognized for its accuracy and efficiency in testing multiple agents simultaneously[3][5].

The experimental design and interpretation of results will adhere to the rigorous guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard for broth dilution methods and the M100 document for performance standards[6][7][8][9]. Adherence to these standards ensures that the generated data is comparable to that from other laboratories globally, a critical aspect of antimicrobial research and development[10][11].

II. Experimental Design and Rationale

A robust experimental design is paramount for generating reliable and meaningful data. The following sections detail the key components of the proposed benchmarking study.

A panel of bacterial strains, encompassing both Gram-positive and Gram-negative species, is selected to evaluate the spectrum of activity of this compound. The inclusion of American Type Culture Collection (ATCC) quality control strains is essential for validating the accuracy and reproducibility of the testing procedure[12].

Table 1: Panel of Bacterial Strains for Antimicrobial Susceptibility Testing

Gram-Stain Species ATCC Strain No. Rationale for Inclusion
Gram-PositiveStaphylococcus aureus25923A common cause of skin and soft tissue infections, and a frequent agent in hospital-acquired infections.[13]
Gram-PositiveEnterococcus faecalis29212A significant nosocomial pathogen known for its intrinsic and acquired resistance to multiple antibiotics.[12]
Gram-NegativeEscherichia coli25922A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.[13]
Gram-NegativeKlebsiella pneumoniae700603An opportunistic pathogen that can cause severe infections, particularly in immunocompromised individuals. Often exhibits multidrug resistance.[12]
Gram-NegativePseudomonas aeruginosa27853A notorious opportunistic pathogen, particularly in hospital settings, known for its intrinsic resistance to many antibiotics.[12]

The choice of standard antibiotics for comparison is crucial for contextualizing the activity of this compound. The selected agents represent different classes of antibiotics with varied mechanisms of action.

Table 2: Panel of Standard Comparator Antibiotics

Antibiotic Class Specific Agent Mechanism of Action
FluoroquinoloneCiprofloxacinInhibits DNA gyrase and topoisomerase IV
Beta-lactamAmpicillinInhibits cell wall synthesis
AminoglycosideGentamicinInhibits protein synthesis by binding to the 30S ribosomal subunit
MacrolideErythromycinInhibits protein synthesis by binding to the 50S ribosomal subunit
GlycopeptideVancomycinInhibits cell wall synthesis (primarily for Gram-positive bacteria)

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound and the comparator antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound and standard antibiotics serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include growth and sterility controls incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity and determine the MIC incubate->read_mic record_data Record MIC values read_mic->record_data compare_data Compare the MIC of the test compound with standard antibiotics record_data->compare_data

Caption: Broth microdilution workflow for MIC determination.

III. Detailed Experimental Protocol

This section provides a step-by-step protocol for performing the broth microdilution assay.

  • This compound (test compound)

  • Standard antibiotics (Ciprofloxacin, Ampicillin, Gentamicin, Erythromycin, Vancomycin)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains (see Table 1)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator (37°C)

  • Compound Stock Solutions: Prepare stock solutions of this compound and each standard antibiotic in an appropriate solvent (e.g., DMSO, sterile water) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14][15]

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilutions:

    • Add 100 µL of the appropriate compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well in the dilution series.[16]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: One well containing 100 µL of inoculated broth without any antimicrobial agent.

    • Sterility Control: One well containing 100 µL of uninoculated broth.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4][5]

  • After incubation, examine the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

IV. Comparative Data Presentation (Illustrative)

The following table presents a hypothetical comparison of the MIC values for this compound against the selected panel of bacteria and standard antibiotics. The data is presented in µg/mL.

Table 3: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Organism This compound Ciprofloxacin Ampicillin Gentamicin Erythromycin Vancomycin
S. aureus[Insert Data]0.50.250.50.251
E. faecalis[Insert Data]128>1282
E. coli[Insert Data]0.01580.5>128>128
K. pneumoniae[Insert Data]0.03>1280.5>128>128
P. aeruginosa[Insert Data]0.25>1281>128>128

Note: The MIC values for the standard antibiotics are representative and may vary. The column for this compound is for illustrative purposes and should be populated with experimental data.

V. Discussion and Future Directions

The interpretation of the MIC data will provide initial insights into the antimicrobial potential of this compound. A low MIC value across a broad range of bacteria would suggest potent, broad-spectrum activity. Conversely, selective activity against certain types of bacteria (e.g., only Gram-positive) would guide further investigation into its mechanism of action.

Should the initial screening reveal promising activity, subsequent studies could include:

  • Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth (e.g., targeting cell wall synthesis, protein synthesis, or DNA replication).

  • Time-Kill Assays: To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to assess its potential for therapeutic use.

  • In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

VI. Conclusion

This guide provides a standardized and scientifically rigorous framework for the initial antimicrobial evaluation of this compound. By adhering to the detailed protocols and established standards, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against infectious diseases. The systematic comparison against a panel of clinically relevant bacteria and standard antibiotics will provide a clear and objective assessment of its antimicrobial profile.

References

A Guide to In-Vitro to In-Vivo Correlation: The Case of Haloperidol's Dopamine D2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the in-vitro to in-vivo correlation (IVIVC) of Haloperidol's pharmacological effects, with a primary focus on its potent antagonism of the dopamine D2 receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that bridges the gap between preclinical in-vitro assays and in-vivo physiological responses. We will explore the methodologies, compare Haloperidol with other relevant antipsychotics, and provide the rationale behind the experimental choices, thereby offering a robust framework for understanding and predicting the clinical efficacy of CNS-acting compounds.

Introduction: The Challenge of Predicting In-Vivo Efficacy

A critical challenge in drug discovery is the translation of in-vitro findings to in-vivo efficacy. The journey from a promising compound in a petri dish to a therapeutic agent in a patient is fraught with complexity. In-vitro to in-vivo correlation (IVIVC) serves as a vital tool in navigating this complexity, aiming to establish a predictive relationship between a drug's properties in controlled laboratory settings and its behavior within a living organism.

Haloperidol, a butyrophenone antipsychotic discovered in the 1950s, represents a classic case study for IVIVC. Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The extensive body of research on Haloperidol provides a rich dataset for examining the correlation between its in-vitro receptor affinity and its in-vivo antipsychotic and extrapyramidal side effects.

In-Vitro Characterization of Haloperidol

The initial stages of characterizing a compound like Haloperidol involve a battery of in-vitro assays to determine its potency and selectivity for its intended target.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone of in-vitro pharmacology, allowing for the precise measurement of a drug's affinity for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rodent striatal membranes). The test compound (Haloperidol) is then added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the equilibrium dissociation constant (Ki) to provide a measure of the drug's affinity.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the D2 receptors.

  • Incubation: Resuspend the membrane pellet in fresh buffer and incubate with a fixed concentration of a D2-selective radioligand (e.g., [³H]spiperone) and varying concentrations of Haloperidol.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the Haloperidol concentration to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In_Vitro_Binding_Assay_Workflow cluster_preparation Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Rat_Striatum Rat Striatum Homogenization Homogenization in Buffer Rat_Striatum->Homogenization Centrifugation_Low Low-Speed Centrifugation Homogenization->Centrifugation_Low Supernatant_1 Supernatant Centrifugation_Low->Supernatant_1 Centrifugation_High High-Speed Centrifugation Supernatant_1->Centrifugation_High Membrane_Pellet Membrane Pellet (contains D2 Receptors) Centrifugation_High->Membrane_Pellet Incubation Incubation with [³H]spiperone & Haloperidol Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Calculate Ki (Affinity) Cheng_Prusoff->Ki_Value In_Vivo_Catalepsy_Workflow cluster_preparation Experimental Setup cluster_testing Catalepsy Test (Bar Test) cluster_analysis Data Analysis Animal_Acclimation Acclimate Rodents Drug_Administration Administer Haloperidol (IP) Animal_Acclimation->Drug_Administration Positioning Place Forepaws on Horizontal Bar Drug_Administration->Positioning Measurement Measure Latency to Remove Paws Positioning->Measurement Comparison Compare Latencies of Treated vs. Control Groups Measurement->Comparison ED50_Determination Determine ED50 for Catalepsy Comparison->ED50_Determination

A Comparative Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 2-(Piperidin-4-ylthio)pyridine (PTP-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted cancer therapies, the specificity of kinase inhibitors is paramount. While designed to interact with a primary therapeutic target, off-target activities are common and can lead to unforeseen toxicities or even unexpected therapeutic benefits.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of novel kinase inhibitors in preclinical models, using the hypothetical compound 2-(Piperidin-4-ylthio)pyridine (PTP-4) as a case study. PTP-4 is designed to target a critical kinase in a cancer signaling pathway. For comparative analysis, we will benchmark PTP-4 against two well-characterized multi-targeted kinase inhibitors, Dasatinib and Bosutinib.[3][4]

The central challenge in developing kinase inhibitors lies in achieving a therapeutic window that maximizes on-target efficacy while minimizing off-target liabilities.[5][6] A thorough preclinical assessment of off-target effects is therefore not merely a regulatory requirement but a critical step in understanding a compound's overall biological activity and potential clinical outcomes.[7][8] This guide will delineate a multi-pronged approach, integrating in vitro biochemical assays with cell-based functional screens and in vivo animal models to construct a comprehensive safety and selectivity profile.

Initial Selectivity Profiling: Kinome Scanning

The first step in characterizing a new kinase inhibitor is to understand its selectivity across the human kinome. A broad kinase panel screen provides a global view of potential off-target interactions.

Rationale: The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] This conservation makes it challenging to design completely selective inhibitors.[2] Kinome scanning technologies, such as KINOMEscan™, utilize competition binding assays to quantitatively measure the interaction of a compound against a large panel of kinases.[10][11][12] This approach allows for the early identification of potential off-target kinases, which can then be further investigated in functional assays.

Experimental Protocol: KINOMEscan™ Profiling

This protocol is based on the principles of active site-directed competition binding assays.[13]

  • Compound Preparation: Prepare a stock solution of PTP-4, Dasatinib, and Bosutinib in 100% DMSO.

  • Assay Principle: The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that binds to the active site of the kinase. The test compound competes with the immobilized ligand for binding to the kinase.[10]

  • Incubation: The test compounds are incubated with the kinase-phage constructs and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag on the phage.[13] A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. Hits are often defined as compounds that cause a significant reduction (e.g., >90% inhibition) in kinase binding. For more detailed characterization, dissociation constants (Kd) can be determined from 11-point dose-response curves.[10]

Comparative Kinome Scan Data (Hypothetical)
Kinase TargetPTP-4 (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Bosutinib (% Inhibition @ 1µM)
Primary Target 99%98%97%
Off-Target 1 (SFK) 85%95%92%
Off-Target 2 (PDGFRβ) 40%90%75%
Off-Target 3 (c-Kit) 35%88%60%
Off-Target 4 (VEGFR2) 15%70%25%

Interpretation: This hypothetical data suggests that while PTP-4 is potent against its primary target, it also shows significant inhibition of a Src family kinase (SFK). Compared to Dasatinib and Bosutinib, PTP-4 appears to have a more favorable selectivity profile with weaker inhibition of PDGFRβ, c-Kit, and VEGFR2. Dasatinib demonstrates broad activity against multiple kinases, which is consistent with its known polypharmacology.[3] Bosutinib also shows a multi-targeted profile, with notable off-target activity.[4]

Assessing Off-Target Effects on Non-Kinase Proteins

It is increasingly recognized that kinase inhibitors can bind to and modulate the function of proteins outside the kinome.[14] Therefore, a comprehensive off-target evaluation should include assays for common promiscuous targets.

G-Protein Coupled Receptor (GPCR) Binding Assays

Rationale: The piperidine moiety present in PTP-4 is a common scaffold in compounds that interact with GPCRs.[15] Off-target interactions with GPCRs can lead to a range of adverse effects. Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor.[16][17]

Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to a target receptor.[18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound (PTP-4, Dasatinib, or Bosutinib).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[20] Therefore, assessing a compound's potential to block the hERG channel is a critical component of preclinical safety testing.[21] Automated patch-clamp electrophysiology is a widely used method for this assessment.[20][22]

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol outlines the use of an automated patch-clamp system to measure hERG channel activity.[20]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Plate the cells onto the system's disposable plates. The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[22]

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the hERG tail current and calculate the percentage of inhibition at each concentration. Determine the IC50 value for hERG channel block.[20]

Comparative Off-Target Liability Data (Hypothetical)
AssayPTP-4 (IC50/Ki, µM)Dasatinib (IC50/Ki, µM)Bosutinib (IC50/Ki, µM)
GPCR Panel (Ki) >10>10>10
hERG Channel (IC50) 8.52.15.3

Interpretation: The hypothetical data indicates that PTP-4 has a lower propensity for hERG channel inhibition compared to Dasatinib and Bosutinib. All three compounds show low affinity for a panel of common GPCRs.

In Vivo Preclinical Models for Toxicity Assessment

In vivo studies in animal models are essential for evaluating the integrated physiological effects of a compound and identifying potential organ toxicities.[23][24]

Rationale: While in vitro assays provide valuable information on specific molecular interactions, they cannot fully recapitulate the complex biological environment of a whole organism.[8][25] Rodent models are commonly used in preclinical toxicology studies to assess a compound's safety profile before it advances to human clinical trials.[23][26]

Experimental Protocol: Rodent Toxicity Study (Rat)

This protocol describes a general approach for a preliminary in vivo toxicity assessment.[27]

  • Animal Model: Use healthy, young adult Sprague-Dawley rats.

  • Dosing: Administer PTP-4, Dasatinib, and Bosutinib orally once daily for 14 days at three different dose levels (low, medium, and high). Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

Comparative In Vivo Toxicity Findings (Hypothetical)
FindingPTP-4DasatinibBosutinib
Maximum Tolerated Dose (MTD) 100 mg/kg50 mg/kg75 mg/kg
Primary Organ Toxicity None observedPleural effusion, CardiotoxicityGastrointestinal toxicity
Body Weight Change at MTD <5% loss~10% loss~8% loss

Interpretation: In this hypothetical scenario, PTP-4 demonstrates a better safety profile in vivo with a higher maximum tolerated dose and no significant organ toxicity compared to Dasatinib and Bosutinib, which are known to have clinical liabilities such as pleural effusion and gastrointestinal issues.[28][29]

Diagrams

Signaling Pathway with On- and Off-Target Effects

cluster_PTP4 PTP-4 cluster_Dasatinib Dasatinib cluster_Bosutinib Bosutinib PTP4 PTP-4 PrimaryTarget Primary Kinase Target PTP4->PrimaryTarget High Potency SFK SFK (Off-Target) PTP4->SFK Moderate Potency Dasatinib Dasatinib Dasatinib->PrimaryTarget Dasatinib->SFK PDGFRb PDGFRβ (Off-Target) Dasatinib->PDGFRb cKit c-Kit (Off-Target) Dasatinib->cKit VEGFR2 VEGFR2 (Off-Target) Dasatinib->VEGFR2 Bosutinib Bosutinib Bosutinib->PrimaryTarget Bosutinib->SFK Bosutinib->PDGFRb Bosutinib->cKit CancerCell Cancer Cell Proliferation PrimaryTarget->CancerCell On-Target Effect Toxicity Potential Toxicity SFK->Toxicity PDGFRb->Toxicity cKit->Toxicity VEGFR2->Toxicity

Caption: On- and off-target interactions of PTP-4 and comparator drugs.

Experimental Workflow for Off-Target Evaluation

Start Novel Kinase Inhibitor (e.g., PTP-4) KinomeScan Kinome Profiling (KINOMEscan™) Start->KinomeScan GPCR_hERG Non-Kinase Safety Screening (GPCR Binding & hERG Assay) Start->GPCR_hERG InVivo In Vivo Toxicity (Rodent Model) KinomeScan->InVivo GPCR_hERG->InVivo Profile Comprehensive Off-Target Profile InVivo->Profile

Caption: A streamlined workflow for preclinical off-target evaluation.

Conclusion

The preclinical evaluation of off-target effects is a critical and multifaceted process in drug development. By employing a systematic approach that combines broad kinome profiling, specific non-kinase safety assays, and in vivo toxicity studies, researchers can build a comprehensive understanding of a novel compound's selectivity and potential liabilities. The hypothetical case study of PTP-4 illustrates how a more selective kinase inhibitor could offer a significant safety advantage over existing multi-targeted therapies like Dasatinib and Bosutinib. This integrated strategy enables data-driven decisions and ultimately contributes to the development of safer and more effective targeted therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-ylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When working with novel compounds like 2-(Piperidin-4-ylthio)pyridine, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement, but a professional imperative. This guide provides a comprehensive framework for the safe handling of this compound, grounded in an understanding of its constituent chemical moieties: a pyridine ring, a piperidine ring, and a thioether linkage. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of structurally related compounds, ensuring a conservative and robust safety protocol.

Hazard Analysis: A Synthesis of Structural Precedents

Furthermore, PubChem's entry for the closely related compound 2-(Piperidin-4-yl)pyridine provides critical GHS hazard classifications that we must consider.[4] These include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

The presence of a thioether linkage introduces the potential for sulfur-related hazards, including the release of toxic sulfur oxides upon combustion. Therefore, a cautious approach dictates that we treat this compound as a compound that is harmful by all routes of exposure and capable of causing severe damage to the eyes and skin.

The Core Directive: A Multi-layered PPE Strategy

A comprehensive PPE strategy is your primary defense against exposure to this compound. The following table outlines the recommended PPE, with a detailed rationale for each component.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[3][5]Provides a robust barrier against skin contact, as pyridine and related compounds can be absorbed through the skin. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1][5][6]Protects the eyes from direct contact with the chemical, which can cause serious and potentially permanent eye damage.[4]
Body Protection A fully-buttoned laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or coveralls should be worn.[5][7]Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.[3][8] In the event of a spill or ventilation failure, a full-face respirator with an organic vapor cartridge is necessary.[9]Minimizes the inhalation of potentially harmful vapors or aerosols. Pyridine-like compounds can cause respiratory irritation and other systemic effects upon inhalation.[2]

Operational Plan: From Benchtop to Disposal

Safe handling of this compound extends beyond the correct selection of PPE. The following procedural steps are designed to create a self-validating system of safety.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[3][8]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Avoid eating, drinking, or smoking in the laboratory.[2][10]

  • Spill Preparedness: Maintain a chemical spill kit in the laboratory with appropriate absorbent materials for pyridine-like compounds, such as vermiculite or sand.[11]

Step-by-Step Handling Protocol
  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Material Transfer: When transferring the compound, use a spatula or other appropriate tools to avoid direct contact. If transferring a solution, use a pipette with a bulb or a pump, never mouth pipette.

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle or hot plate in the fume hood. Avoid open flames due to the potential flammability of pyridine-containing compounds.[2]

  • Post-Handling: After completing your work, decontaminate the work surface with an appropriate solvent, followed by soap and water. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including excess material, contaminated labware, and used PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[11]

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Quantity, Procedure, Duration) Start->AssessRisk BasePPE Standard PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat AssessRisk->BasePPE Low Risk HighSplash High Splash Potential? BasePPE->HighSplash VentilationFailure Ventilation Failure or Spill? BasePPE->VentilationFailure AddFaceShield Add Face Shield HighSplash->AddFaceShield Yes Proceed Proceed with Work in Fume Hood HighSplash->Proceed No AddFaceShield->Proceed AddRespirator Add Full-Face Respirator (Organic Vapor Cartridge) VentilationFailure->AddRespirator Yes VentilationFailure->Proceed No AddRespirator->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-ylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-ylthio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.